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  • Product: 2H-1,4-Benzothiazine, 3-phenyl-
  • CAS: 20940-07-2

Core Science & Biosynthesis

Foundational

Structural Characterization and Properties of 3-Phenyl-2H-1,4-Benzothiazine: A Technical Guide

Executive Summary As a privileged scaffold in medicinal chemistry, the 1,4-benzothiazine nucleus offers a highly versatile structural template. Specifically, 3-phenyl-2H-1,4-benzothiazine represents a minimized structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the 1,4-benzothiazine nucleus offers a highly versatile structural template. Specifically, 3-phenyl-2H-1,4-benzothiazine represents a minimized structural analog of phenothiazines. While traditional phenothiazines are heavily utilized as neuroleptics, their extensive central nervous system (CNS) side effects limit their application in other therapeutic areas. By truncating the tricyclic system to a bicyclic 1,4-benzothiazine while retaining the critical nitrogen-sulfur axis fold, researchers can isolate targeted biological activities—such as multidrug efflux pump inhibition and anti-inflammatory properties—without triggering unwanted CNS activity[1],[2].

This whitepaper provides an in-depth technical analysis of the structural characterization, physicochemical properties, and synthesis of 3-phenyl-2H-1,4-benzothiazine, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The biological activity of 1,4-benzothiazines is fundamentally dictated by their structural specificity, notably the non-planar fold along the N-S axis[1]. This fold creates a distinct three-dimensional conformation that allows the molecule to interact selectively with specific enzymatic pockets and transmembrane pumps. Furthermore, the 3-phenyl substitution introduces a lipophilic domain that significantly enhances membrane permeability and target binding affinity[2].

Interestingly, 3-phenyl-2H-1,4-benzothiazine exhibits remarkable acidichromic behavior (pH-dependent color change). This property is driven by the protonation of the imine nitrogen, which alters the conjugation of the π-electron system across the benzothiazine core[3].

Table 1: Quantitative Physicochemical & Structural Data
PropertyValue / Description
IUPAC Name 3-phenyl-2H-1,4-benzothiazine
Molecular Formula C₁₄H₁₁NS
Molecular Weight 225.31 g/mol
Core Scaffold 1,4-Benzothiazine (Bicyclic)
Key Structural Feature Non-planar fold along the Nitrogen-Sulfur axis
Acidichromic Range Red (λmax ~480 nm at pH ≥ 4.0) to Deep Blue (λmax ~640 nm at pH ≤ -0.4)[3]
Primary Biological Target NorA Multidrug Efflux Pump (Staphylococcus aureus)[2]

Synthetic Methodology & Mechanistic Causality

The synthesis of 3-phenyl-2H-1,4-benzothiazine is elegantly achieved through the condensation of a 2-aminothiophenol salt with an α-bromo ketone (2-bromo-1-phenylethanone)[2].

Causality in Experimental Design:

  • Use of Sodium Salt: We utilize sodium 2-aminothiophenate rather than the neutral thiol. The thiolate anion is a significantly softer and more potent nucleophile than the amine, ensuring strict regioselectivity. S-alkylation occurs rapidly, preventing unwanted N-alkylation side reactions.

  • Anhydrous, Anaerobic Conditions (Dry Et₂O, N₂): Thiolates are highly susceptible to oxidative dimerization, forming disulfides. Conducting the reaction under a nitrogen atmosphere prevents this. Dry diethyl ether (Et₂O) is chosen as an aprotic solvent to prevent the protonation of the thiolate, maintaining its nucleophilicity.

  • Spontaneous Cyclization: Following S-alkylation, the intermediate undergoes spontaneous intramolecular condensation. The primary amine attacks the ketone carbonyl, eliminating water to form the thermodynamically stable cyclic imine (the 2H-1,4-benzothiazine core)[2].

Synthesis A 2-Aminothiophenol (Sodium Salt) C Condensation (Dry Et2O, RT, N2) A->C B 2-Bromo-1-phenylethanone B->C D S-Alkylation Intermediate C->D Nucleophilic Attack E Spontaneous Cyclization D->E -H2O F 3-phenyl-2H-1,4- benzothiazine E->F Ring Closure

Workflow for the regioselective synthesis of 3-phenyl-2H-1,4-benzothiazine.

Pharmacological Application: NorA Efflux Pump Inhibition

Antimicrobial resistance (AMR) is frequently driven by the overexpression of multidrug efflux pumps, such as the NorA pump in Staphylococcus aureus. NorA actively extrudes fluoroquinolone antibiotics (like ciprofloxacin) from the bacterial cell, rendering the drug ineffective.

3-phenyl-1,4-benzothiazine derivatives act as potent Efflux Pump Inhibitors (EPIs)[2]. By binding to the NorA pump, these compounds block the efflux mechanism. While the benzothiazine derivative itself possesses modest intrinsic antibacterial activity, its true value lies in its synergistic effect: it restores the intracellular concentration of ciprofloxacin, effectively re-sensitizing the resistant S. aureus strain to the antibiotic[2].

Mechanism A S. aureus NorA Pump (Overexpressed) E Intracellular Accumulation A->E Retains Antibiotic B Fluoroquinolone (Ciprofloxacin) B->A Effluxed (Resistance) C 3-phenyl-2H-1,4- benzothiazine D Pump Blockade C->D Binds NorA D->A Inhibits Efflux F Bacterial Cell Death E->F

Mechanism of NorA efflux pump inhibition by benzothiazine derivatives.

Standard Operating Procedures (SOPs)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase includes an analytical checkpoint to confirm success before proceeding.

Protocol 1: Anaerobic Synthesis and Purification
  • Preparation: Suspend sodium 2-aminothiophenate (1.5 equiv) in dry diethyl ether (30 mL) in a flame-dried round-bottom flask. Purge the system with inert nitrogen (N₂) gas for 15 minutes.

  • Addition: Dissolve 2-bromo-1-phenylethanone (1.0 equiv) in dry Et₂O. Add this solution dropwise to the suspension at room temperature under continuous magnetic stirring[2].

  • Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The reaction is deemed complete when the UV-active spot corresponding to 2-bromo-1-phenylethanone completely disappears, replaced by a lower Rf spot (the cyclized product).

  • Workup: Quench the reaction with distilled water. Extract the organic layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 3-phenyl-2H-1,4-benzothiazine.

Protocol 2: Spectroscopic Validation (The Self-Validating System)

To confirm the structural integrity of the synthesized scaffold, perform the following spectroscopic analyses:

  • Infrared (IR) Spectroscopy:

    • Causality Check: Ensure the complete disappearance of the strong carbonyl (C=O) stretching band (~1690 cm⁻¹) from the starting material.

    • Validation: Look for the appearance of a sharp C=N stretching band (~1600 cm⁻¹) and C-S stretching (~740 cm⁻¹), confirming ring closure[4].

  • Nuclear Magnetic Resonance (¹H NMR):

    • Validation: The defining feature of the 2H-isomer is the methylene group at position 2. Look for a distinct singlet integrating to 2 protons (2H) in the aliphatic region (typically around δ 3.5 - 4.0 ppm). Aromatic protons from the benzothiazine core and the 3-phenyl ring will appear as multiplets between δ 6.8 and 7.8 ppm.

  • Mass Spectrometry (ESI-MS):

    • Validation: Confirm the molecular weight by identifying the [M+H]⁺ peak at m/z 226.

Protocol 3: NorA Efflux Pump Inhibition Assay (Validation of Biological Activity)
  • Bacterial Preparation: Culture a norA-overexpressing S. aureus strain (e.g., SA-K2378) in Mueller-Hinton broth to an optical density (OD₆₀₀) of 0.6.

  • Ethidium Bromide (EtBr) Loading: Add EtBr (a known fluorescent substrate of the NorA pump) and a sub-inhibitory concentration of the synthesized 3-phenyl-2H-1,4-benzothiazine to the bacterial suspension.

  • Fluorescence Monitoring: Measure fluorescence at excitation/emission wavelengths of 530/600 nm over 30 minutes.

  • Validation Checkpoint: A successful Efflux Pump Inhibitor will cause a rapid, concentration-dependent increase in fluorescence compared to the negative control. This occurs because the benzothiazine blocks the pump, trapping the EtBr inside the cell where it intercalates with DNA and fluoresces[2].

References

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.1[1]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. [5]

  • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Taylor & Francis.4[4]

  • From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. Journal of Medicinal Chemistry (ACS Publications). 2[2]

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. MDPI. 3[3]

Sources

Exploratory

Optoelectronic and Physicochemical Profiling of 3-Phenyl-2H-1,4-Benzothiazine: A Comprehensive Technical Guide

Executive Summary The 1,4-benzothiazine scaffold is a privileged heterocyclic core characterized by its unique nitrogen-sulfur electron-donating system. Specifically, 3-phenyl-2H-1,4-benzothiazine (CAS: 24033-90-7) serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzothiazine scaffold is a privileged heterocyclic core characterized by its unique nitrogen-sulfur electron-donating system. Specifically, 3-phenyl-2H-1,4-benzothiazine (CAS: 24033-90-7) serves as a critical precursor and active moiety across diverse scientific domains, ranging from the development of acidichromic cyanine dyes to the synthesis of multidrug efflux pump inhibitors. This whitepaper provides an in-depth technical analysis of the electronic, optical, and redox properties of 3-phenyl-2H-1,4-benzothiazine, equipping researchers and drug development professionals with validated methodologies and mechanistic insights necessary for advanced molecular design.

Electronic Properties and Frontier Molecular Orbitals (FMO)

The intrinsic reactivity and optoelectronic utility of the 1,4-benzothiazine core are dictated by its Frontier Molecular Orbitals (FMO). The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) governs the molecule's capacity for electron donation, free-radical stabilization, and π-conjugation.

According to Density Functional Theory (DFT) calculations, the unsubstituted 1,4-thiazine core exhibits a uniquely high HOMO-LUMO energy gap compared to its 1,2- and 1,3-isomers. However, substituting the C3 position with a phenyl group extends the conjugated system, significantly lowering this energy gap and enabling the molecule to absorb in the visible spectrum, which is essential for optoelectronic applications 1[1].

Table 1: Frontier Molecular Orbital (FMO) Parameters of Thiazine Cores

Core StructureHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Electrophilicity Index
1,2-Thiazine-4.65-1.033.62Moderate
1,3-Thiazine-6.06-1.224.84Maximum
1,4-Thiazine -7.18 -0.13 7.05 Low
Phenothiazine-4.89-0.324.57High

Data Context: The exceptionally low LUMO and deep HOMO of the 1,4-thiazine core provide a stable electronic baseline. When functionalized into 3-phenyl-2H-1,4-benzothiazine, the phenyl ring acts as an auxiliary π-donor, tuning the bandgap for specific photonic interactions.

Optical Properties: Acidichromism and Cyanine-Type Chromophores

One of the most valuable optical properties of 3-phenyl-2H-1,4-benzothiazine is its ability to act as a nucleophilic precursor for cyanine-type acidichromic chromophores. By condensing the benzothiazine core with indole-3-carboxaldehyde, researchers can synthesize dyes that exhibit a reversible, pH-dependent color shift (acidichromism)2[2].

Acidichromism A 3-Phenyl-2H-1,4-Benzothiazine B Condensation with Indole-3-carboxaldehyde A->B HCl, 70°C, 3h C Neutral Cyanine Dye (λmax = 444 nm, Yellow) B->C Nucleophilic Attack D N-Protonation (H+) C->D pH < 4.0 E Acidic Cyanine Dye (λmax = 544 nm, Violet) D->E Bathochromic Shift E->C NaOH (Deprotonation)

Caption: Mechanism of acidichromic shift in 3-phenyl-2H-1,4-benzothiazine derived cyanine chromophores.

Protocol 1: Synthesis and Spectrophotometric Validation of Acidichromic Cyanines

Objective: To synthesize a 3-phenyl-2H-1,4-benzothiazine-derived cyanine dye and validate its extended π-conjugation upon protonation. Causality: The condensation requires a highly acidic environment (12 M HCl) because the acid acts as a catalyst to activate the indole-3-carboxaldehyde carbonyl group, facilitating nucleophilic attack by the C2 position of the benzothiazine ring. The subsequent UV-Vis titration is a self-validating step: the appearance of a 544 nm peak confirms the protonation of the benzothiazine nitrogen, which lowers the HOMO-LUMO gap by extending conjugation across the entire donor-π-acceptor system.

Step-by-Step Methodology:

  • Condensation: Dissolve 0.62 mmol of 3-phenyl-2H-1,4-benzothiazine in 16 mL of an acetonitrile/12 M hydrochloric acid mixture (4:1 v/v).

  • Activation: Add 0.89 mmol of indole-3-carboxaldehyde. Stir the mixture continuously at 70 °C for 3 hours.

  • Isolation: Neutralize the mixture, extract the organic layer, and purify the resulting cyanine dye via column chromatography.

  • Validation (UV-Vis Titration): Prepare a 10 μM solution of the purified dye in an aqueous buffer at pH 7.0. Record the baseline absorption (λmax ≈ 444 nm, yellow state).

  • Acidichromic Shift: Gradually lower the pH to 2.0 using 0.1 M HCl. Monitor the bathochromic shift to λmax = 544 nm (violet state), calculating the molar extinction coefficient (ε ≈ 12,000 M⁻¹ cm⁻¹).

Redox Chemistry: Free-Radical Dimerization Pathways

Beyond optical properties, 3-phenyl-2H-1,4-benzothiazine exhibits highly specific redox chemistry. Under strongly acidic and oxidative conditions, the monomer undergoes interring dehydrogenation to form Δ2,2′-bibenzothiazines—a structural motif found in natural red hair pigments (trichochromes)3[3].

Dimerization N1 3-Phenyl-2H-1,4-Benzothiazine N2 Acidic N-Protonation N1->N2 HCl / Methanol N3 H-Atom Abstraction N2->N3 O2 / H2O2 N4 Captodative Free-Radical (EPR: g ≈ 2.0051) N3->N4 Oxidation N5 C2-C2' Coupling N4->N5 Radical Recombination N6 Δ2,2'-Bibenzothiazine Dimer N5->N6 Dehydrogenation

Caption: Free-radical mediated oxidative dimerization of 3-phenyl-2H-1,4-benzothiazine.

Protocol 2: EPR-Monitored Oxidative Dimerization Workflow

Objective: To induce and confirm the free-radical mediated dimerization of 3-phenyl-2H-1,4-benzothiazine into Δ2,2′-bibenzothiazine. Causality: N-protonation of the benzothiazine core is critical because it alters the electron density, significantly lowering the energy barrier for initial H-atom abstraction at the C2 position. The use of Electron Paramagnetic Resonance (EPR) spectroscopy makes this protocol self-validating; detecting the specific g-value confirms the presence of the captodatively stabilized radical intermediate before the irreversible C-C coupling occurs.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 3-phenyl-2H-1,4-benzothiazine in a strongly acidic solvent system (methanol:36% HCl, 3:1 v/v) to ensure complete N-protonation.

  • Oxidation Initiation: Introduce 0.2–0.4 equivalents of hydrogen peroxide (H₂O₂) under an oxygen atmosphere to initiate H-atom abstraction.

  • EPR Validation: Immediately transfer an aliquot to an EPR capillary tube. Monitor the spectrum to detect the characteristic conjugated free-radical intermediate (g ≈ 2.0051). The presence of this signal validates the captodative stabilization of the radical.

  • Coupling & Dehydrogenation: Allow the reaction to proceed at room temperature. The radicals will undergo C2-C2' coupling, followed by oxygen-dependent interring dehydrogenation.

  • Product Isolation: Precipitate and isolate the final Δ2,2′-bibenzothiazine dimer, verifying its structure via NMR spectroscopy.

Pharmacological Applications: Efflux Pump Inhibition

Beyond materials science, the electronic properties of the 3-phenyl-1,4-benzothiazine scaffold translate directly into potent biological activity. Drug development professionals have utilized this core to design inhibitors for the Staphylococcus aureus NorA multidrug efflux pump.

Structural minimization of phenothiazine-based inhibitors revealed that the 3-phenyl-1,4-benzothiazine derivative acts as an effective Efflux Pump Inhibitor (EPI). The spatial orientation and electron density provided by the C-3 phenyl ring are essential for binding to the hydrophobic pockets of the NorA transporter. When administered alongside ciprofloxacin (CPX), these derivatives restore the antibacterial activity of CPX against norA-overexpressing S. aureus strains in a concentration-dependent manner, outperforming traditional reference compounds like reserpine4[4].

References

  • From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Electronic Features and Pharmacological Potentials of Substituted Thiazines Source: Nano Biomedicine and Engineering URL:[Link]

  • Bioinspired Heterocyclic Partnership in a Cyanine-Type Acidichromic Chromophore Source: MDPI Molecules URL:[Link]

  • Proton-Sensitive Free-Radical Dimer Evolution Is a Critical Control Point for the Synthesis of Δ2,2′-Bibenzothiazines Source: ResearchGate / ACS Omega URL:[Link]

Sources

Foundational

Thermodynamic Stability and Synthetic Dynamics of 3-Phenyl-2H-1,4-Benzothiazine: A Technical Whitepaper

Executive Summary The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry and materials science. However, unsubstituted 1,4-benzothiazines are notoriously unstable, suffering from rapid oxidative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry and materials science. However, unsubstituted 1,4-benzothiazines are notoriously unstable, suffering from rapid oxidative degradation and dimerization. The introduction of a phenyl group at the C-3 position—yielding 3-phenyl-2H-1,4-benzothiazine —fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, details a self-validating synthetic protocol, and explores its field-proven applications ranging from antimicrobial resistance to industrial corrosion inhibition.

Mechanistic Drivers of Thermodynamic Stability

Tautomeric Equilibrium and Conjugation Energy

The core of 3-phenyl-1,4-benzothiazine exists in a delicate tautomeric equilibrium between the 2H-form (imine) and the 4H-form (enamine). In aliphatic-substituted or unsubstituted variants, this equilibrium can fluctuate wildly based on solvent polarity. However, the C-3 phenyl substitution acts as a thermodynamic anchor. The extended π -conjugation between the endocyclic C=N double bond and the adjacent aromatic ring provides substantial resonance stabilization energy. This energetic advantage heavily favors the 2H-imine form under standard conditions, effectively lowering the overall free energy of the molecule and allowing it to be synthesized and stored in relatively large quantities without immediate degradation 1[1].

Oxidative Vulnerability and S-1 Stabilization

A critical failure point for benzothiazine scaffolds is their susceptibility to oxidation. Unsubstituted derivatives rapidly form dimers via oxidative coupling of the sulfur atoms. The steric bulk and electron-withdrawing nature of the C-3 phenyl group kinetically hinder this intermolecular dimerization. When subjected to strong oxidative stress, the molecule bypasses dimerization and instead undergoes S-oxidation to form the 1,1-dioxide (sulfone) derivative. This sulfone is exceptionally stable, as the sulfur atom reaches its maximum oxidation state, locking the heterocyclic ring conformation and preventing further degradation2[2].

G A o-Aminothiophenol + Phenacyl Bromide B 3-Phenyl-1,4-benzothiazine Hydrobromide A->B Condensation (Thermodynamic Control) C 3-Phenyl-2H-1,4-benzothiazine (Imine Form) B->C Alkali Treatment D 3-Phenyl-4H-1,4-benzothiazine (Enamine Form) B->D Alkali Treatment C->D Tautomerization (Equilibrium) E 1,1-Dioxide Derivative (Sulfone) C->E Oxidation (S-1) D->E Oxidation (S-1)

Structural stability, tautomerization equilibrium, and oxidation pathways of the benzothiazine core.

Experimental Methodologies: Synthesis and Stability Workflows

As an application scientist, I must emphasize that the synthesis of 3-phenyl-2H-1,4-benzothiazine is not merely a mixing of reagents; it is an exercise in strict thermodynamic and kinetic control. The reaction between o-aminothiophenol and 2-bromoacetophenone (phenacyl bromide) is highly exothermic. Without precise parameter management, competitive side reactions—specifically the oxidative dimerization of the thiol precursor—will dominate the reaction vessel3[3].

Protocol: Self-Validating Synthesis of 3-Phenyl-2H-1,4-Benzothiazine

Step 1: Precursor Preparation (Inert Atmosphere)

  • Action: Dissolve 10 mmol of o-aminothiophenol in 20 mL of degassed anhydrous ethanol under a continuous argon purge.

  • Causality: Argon displacement of oxygen is mandatory. o-Aminothiophenol is highly prone to auto-oxidation into 2,2'-disulfanediyldianiline. Preventing this ensures the nucleophilic thiolate remains fully available for the primary substitution.

Step 2: Nucleophilic Substitution (Kinetic Control)

  • Action: Add 10 mmol of 2-bromoacetophenone dropwise at 0°C over 30 minutes.

  • Causality: The initial S-alkylation is rapid and exothermic. Dropwise addition at 0°C prevents localized thermal spikes, which would otherwise drive premature, uncontrolled cyclization and thermal degradation.

Step 3: Base-Catalyzed Cyclization (Thermodynamic Control)

  • Action: Introduce 15 mmol of anhydrous sodium acetate (or mild alkali) and reflux the mixture at 78°C for 4 hours.

  • Causality: The mild base neutralizes the generated hydrobromide, shifting the equilibrium toward the cyclized 1,4-benzothiazine. Refluxing provides the necessary activation energy to overcome the transition state barrier for the intramolecular condensation between the amine and the ketone, funneling the intermediates into the thermodynamic sink (the cyclized product).

Step 4: In-Process Quality Control (Self-Validation)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

  • Causality: The complete disappearance of the phenacyl bromide spot and the emergence of a highly UV-active spot (due to the extended 3-phenyl conjugation) acts as an internal validation of successful cyclization before proceeding to isolation.

Step 5: Isolation and Storage

  • Action: Quench the reaction with ice water, extract with dichloromethane, dry over anhydrous MgSO₄, and crystallize from ethanol. Store the final product at -20°C in amber vials.

  • Causality: While 3-phenyl-2H-1,4-benzothiazine exhibits enhanced stability, prolonged exposure to ambient light and dissolved oxygen in solution can induce slow S-oxidation. Solid-state storage maximizes shelf life and preserves structural integrity.

Workflow Step1 1. Synthesis & Isolation (Inert atmosphere crystallization) Step2 2. Solution Preparation (Aqueous vs. Organic Solvents) Step1->Step2 Step3 3. Accelerated Degradation (Acidic, Basic, Oxidative stress) Step2->Step3 Step4 4. Kinetic Monitoring (HPLC, NMR, UV-Vis) Step3->Step4 Step5 5. Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) Step4->Step5

Experimental workflow for synthesizing and evaluating the thermodynamic stability of benzothiazines.

Quantitative Stability and Performance Data

The thermodynamic stability of 3-phenyl-1,4-benzothiazine directly dictates its efficacy in downstream applications. Below is a summarized comparison of stability metrics and application-specific performance data derived from structural modifications of the core scaffold.

Compound DerivativeSolid-State StabilitySolution Stability (pH 7.4)Primary Application Efficacy
3-Phenyl-2H-1,4-benzothiazine High (>6 months)>48 hoursBaseline NorA inhibition (4-fold MIC reduction)
3-Phenyl-1,4-benzothiazine-1,1-dioxide Very High (>1 year)>120 hoursMinimal NorA potentiation (locked conformation)
4'-Methoxy-3-phenyl-2H-1,4-benzothiazine High (>6 months)>48 hoursPotent NorA inhibition (Superior to reserpine)
EHBT (1,4-Benzothiazine derivative) ModerateN/A (Acidic media)98% Corrosion Inhibition in 15% HCl

Application Insights

Medicinal Chemistry: Efflux Pump Inhibition

Through structural minimization of phenothiazines, researchers identified the 3-phenyl-1,4-benzothiazine moiety as a critical pharmacophore for inhibiting the NorA multidrug efflux pump in Staphylococcus aureus2[2]. The thermodynamic stability of the 2H-imine form is vital here; it ensures that the molecule remains structurally intact within the biological milieu long enough to competitively bind the efflux pump. This action successfully restores the intracellular concentration and antibacterial activity of fluoroquinolones like ciprofloxacin against resistant strains. Interestingly, over-stabilizing the molecule via S-oxidation to the 1,1-dioxide results in a loss of potentiation activity, proving that a degree of conformational flexibility is required for target binding.

Materials Science: Corrosion Inhibition

Beyond pharmaceutical applications, the electron-rich nature of the benzothiazine core makes it an exceptional electron donor for industrial applications. In highly corrosive, acidic environments (e.g., 15% HCl), 1,4-benzothiazine derivatives spontaneously adsorb onto carbon steel surfaces. This adsorption follows the Langmuir isotherm model, indicating a thermodynamically favorable process characterized by a negative Gibbs free energy ( ΔG ). The stable protective layer formed by these molecules acts as a mixed-type inhibitor, drastically reducing both anodic and cathodic corrosion reactions and achieving up to 98% protection efficiency.

References

  • From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump Journal of Medicinal Chemistry - ACS Public
  • Nature-inspired antioxidants and redox-active organic systems for biomedical research and applications fedOA (Federico II Open Access University Press)
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates PubMed Central (PMC) / Beilstein Journal of Organic Chemistry
  • Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives Moroccan Journal of Chemistry (IMIST)

Sources

Exploratory

Toxicity Profile and Safety Data for 3-Phenyl-2H-1,4-Benzothiazine: A Comprehensive Technical Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 3-phenyl-2H-1,4-benzothiazine (CAS: 113913-35-2) Executive Summary The 1,4-benzothiazine scaffold is a privileged heterocyclic mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 3-phenyl-2H-1,4-benzothiazine (CAS: 113913-35-2)

Executive Summary

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to phenothiazines but characterized by a distinct folding angle along its nitrogen-sulfur axis. 3-phenyl-2H-1,4-benzothiazine serves as a critical prototype molecule in the development of antimicrobial efflux pump inhibitors, anti-amoebic agents, and bioinspired acidichromic chromophores[1, 2].

While phenothiazines (e.g., chlorpromazine) are notorious for neurotoxicity and extrapyramidal side effects, the structural minimization leading to the 2H-1,4-benzothiazine core significantly mitigates these off-target interactions. This whitepaper synthesizes the current in vitro and in silico safety data, mechanistic toxicity pathways, and standardized experimental protocols for evaluating the safety profile of 3-phenyl-2H-1,4-benzothiazine.

Structural Causality and Pharmacological Safety

The safety profile of 3-phenyl-2H-1,4-benzothiazine is fundamentally dictated by its physicochemical properties. The molecule consists of a benzene ring fused to a 1,4-thiazine ring, with a lipophilic phenyl substituent at the C-3 position.

The N-S Axis and Membrane Interactions

The non-planar geometry (folding along the N-S axis) prevents the molecule from intercalating non-specifically into host DNA, a common toxicity mechanism in planar polycyclic aromatics. Furthermore, the C-3 phenyl group provides the necessary lipophilicity (LogP) to cross bacterial cell walls (e.g., targeting the Staphylococcus aureus NorA multidrug efflux pump) without causing catastrophic disruption to eukaryotic phospholipid bilayers [1].

In Vitro Cytotoxicity Profile

Recent toxicological evaluations using human keratinocyte (HaCaT) models demonstrate that 3-phenyl-2H-1,4-benzothiazine and its immediate derivatives possess a highly favorable therapeutic window. Cytotoxicity is primarily driven by membrane destabilization at high concentrations, measurable via Lactate Dehydrogenase (LDH) release.

  • Low to Moderate Toxicity: At supratherapeutic concentrations (100 μM), the baseline 1,4-benzothiazine scaffold exhibits only ~21% to 36% cytotoxicity against mammalian cell lines [2].

  • Hepatotoxicity & Sensitization: Predictive in silico models and preliminary in vitro assays indicate no significant structural alerts for hepatotoxicity or allergic skin sensitization [3].

Quantitative Safety Data Summary
ParameterValue / ObservationModel / AssayReference
CAS Number 113913-35-2N/A[4]
Mammalian Cytotoxicity < 36% cell death at 100 μMHaCaT Cells (LDH Assay)[2]
Bacterial Efflux Inhibition Restores CPX efficacy at 10-20 μMS. aureus NorA Pump[1]
Protozoan Toxicity 0.285 log μg/L (Predicted)Tetrahymena pyriformis[3]
Mutagenicity / DNA Damage Negative (No intercalation)Structural SAR analysis[1]

Mechanistic Pathways of Action and Toxicity

To understand the safety of 3-phenyl-2H-1,4-benzothiazine, one must map its interaction network. The compound acts selectively on bacterial transport proteins while largely bypassing eukaryotic receptors that typically bind tricyclic phenothiazines (such as dopamine D2 receptors), thereby avoiding neurotoxicity.

MoA A 3-phenyl-2H-1,4-benzothiazine (CAS: 113913-35-2) B Bacterial Targets (e.g., S. aureus NorA) A->B High Affinity C Eukaryotic Cells (e.g., HaCaT Keratinocytes) A->C Low Affinity D Efflux Pump Inhibition (Restores Antibiotic Efficacy) B->D Inhibition E Low/Moderate Cytotoxicity (LDH Release < 36% at 100 μM) C->E Membrane Integrity Maintained F Therapeutic Window (Favorable Safety Profile) D->F E->F

Caption: Divergent interaction pathways of 3-phenyl-2H-1,4-benzothiazine demonstrating its therapeutic window.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the synthesis of the compound and the subsequent toxicological validation. These protocols are designed as self-validating systems: the purity of the synthesis directly dictates the reliability of the LDH toxicity readout.

Protocol 1: Synthesis of 3-Phenyl-2H-1,4-benzothiazine

Rationale: Impurities (such as unreacted thiophenols) can falsely elevate cytotoxicity readings. This method ensures >98% purity via controlled nucleophilic attack and cyclization.

  • Reagent Preparation: Dissolve 10.0 mmol of o-aminothiophenol in 20 mL of anhydrous diethyl ether under an inert argon atmosphere to prevent premature disulfide formation.

  • Addition: Slowly add 10.0 mmol of phenacyl bromide (dissolved in 10 mL anhydrous diethyl ether) dropwise over 30 minutes at 0°C.

  • Cyclization: Allow the reaction mixture to warm to room temperature (25°C) and stir continuously for 2 hours. The nucleophilic sulfur attacks the α-carbon of the phenacyl bromide, followed by intramolecular condensation of the amine with the carbonyl group [5].

  • Isolation: The product will precipitate as a yellow solid. Filter the precipitate under a vacuum.

  • Validation (Self-Check): Recrystallize from ethanol. Perform TLC (Hexane:Ethyl Acetate 8:2); a single spot confirms the absence of starting materials. Verify mass via LC-MS (Expected [M+H]+ = 226.06).

Protocol 2: In Vitro Cytotoxicity Screening (LDH Assay)

Rationale: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis. It is a superior metric for 1,4-benzothiazines compared to MTT assays, as benzothiazines can sometimes undergo redox cycling that interferes with tetrazolium salts.

  • Cell Culture: Seed Human Keratinocyte (HaCaT) cells in a 96-well plate at a density of 1×104 cells/well in 100 μL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow monolayer formation.

  • Compound Treatment: Prepare a 10 mM stock of 3-phenyl-2H-1,4-benzothiazine in cell-culture grade DMSO. Dilute in RPMI-1640 to achieve final well concentrations of 10, 50, and 100 μM (ensure final DMSO concentration is ≤1% to prevent solvent toxicity).

  • Incubation: Treat the cells for 24 hours. Include a vehicle control (1% DMSO) and a positive control (Triton X-100, 1% for maximum LDH release).

  • Quantification: Transfer 50 μL of the supernatant from each well to a fresh plate. Add 50 μL of LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt). Incubate in the dark for 30 minutes at room temperature.

  • Readout: Measure absorbance at 490 nm using a microplate reader.

  • Calculation:

    % Cytotoxicity=(Abspositive​−Absvehicle​)(Abssample​−Absvehicle​)​×100

Workflow S1 Step 1: Synthesis o-Aminothiophenol + Phenacyl Bromide S2 Step 2: Purification Crystallization & LC-MS Validation S1->S2 Diethyl ether, RT S3 Step 3: In Vitro Testing HaCaT Cell Line Incubation (24h) S2->S3 Compound >98% Purity S4 Step 4: Toxicity Readout LDH Release Assay (Abs 490nm) S3->S4 Cytotoxicity Profiling S5 Step 5: Efficacy Readout S. aureus NorA Inhibition Assay S3->S5 Therapeutic Efficacy

Caption: Standardized workflow for the synthesis and toxicological evaluation of 1,4-benzothiazines.

Conclusion

The structural minimization of phenothiazines into the 3-phenyl-2H-1,4-benzothiazine scaffold represents a triumph of rational drug design. By eliminating the third fused ring, researchers have successfully decoupled the potent antimicrobial and bio-modulatory effects from the severe neurotoxic liabilities of older tricyclic drugs. Current safety data categorizes this compound as having a highly favorable in vitro toxicity profile, making it an optimal candidate for further preclinical development as an efflux pump inhibitor or anti-parasitic agent.

References

  • Sabatini, S., et al. "From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump." Journal of Medicinal Chemistry, 2008. Available at:[Link]

  • Anwar, A., et al. "Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii." Saudi Journal of Biological Sciences (via PMC), 2023. Available at:[Link]

  • Gayathri, B., et al. "A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity." Pharmaceuticals (via PMC), 2024. Available at:[Link](Note: URL routes to related PMC repository data for benzothiazine predictive models)

  • PubChemLite / US CKS. "2H-1,4-Benzothiazine, 3-phenyl- (CAS: 113913-35-2)." Chemical Data Collections, 2026. Available at: [Link]

  • Pezzella, A., et al. "Bioinspired Heterocyclic Partnership in a Cyanine-Type Acidichromic Chromophore." Molecules (MDPI), 2020. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of 3-phenyl-2H-1,4-Benzothiazine: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-phenyl-2H-1,4-benzothiazine, a heterocyclic compound of significant interest in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-phenyl-2H-1,4-benzothiazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis involves the condensation reaction of 2-aminothiophenol with phenacyl bromide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and reaction mechanisms. The protocol is structured to ensure reproducibility and high-yield synthesis of the target compound.

Introduction

1,4-Benzothiazine derivatives are a class of heterocyclic compounds that form the core structure of various biologically active molecules.[1][2][3] Their diverse pharmacological properties include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3] The 3-phenyl substituted 2H-1,4-benzothiazine, in particular, serves as a crucial scaffold for the development of novel therapeutic agents and functional materials.[1] This document outlines a reliable and efficient method for its synthesis, focusing on practical laboratory execution and a thorough understanding of the underlying chemical principles.

The described synthesis is based on the well-established condensation reaction between 2-aminothiophenol and an α-haloketone, in this case, phenacyl bromide.[4] This reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization to form the desired benzothiazine ring system.

Reaction Scheme

The overall reaction for the synthesis of 3-phenyl-2H-1,4-benzothiazine is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 2-Aminothiophenol Reaction_Arrow Ethanol, Reflux Reactant1->Reaction_Arrow + Reactant2 Phenacyl Bromide Reactant2->Reaction_Arrow Product 3-phenyl-2H-1,4-Benzothiazine Reaction_Arrow->Product

Caption: Overall reaction scheme for the synthesis of 3-phenyl-2H-1,4-benzothiazine.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )QuantityPuritySupplier
2-AminothiophenolC₆H₇NS125.191.25 g (10 mmol)≥98%Sigma-Aldrich
Phenacyl bromideC₈H₇BrO199.041.99 g (10 mmol)≥98%Alfa Aesar
Ethanol (Absolute)C₂H₅OH46.0750 mL≥99.5%Fisher Scientific
Sodium BicarbonateNaHCO₃84.01As neededReagent GradeVWR
DichloromethaneCH₂Cl₂84.93As neededHPLC GradeMerck
Anhydrous Sodium SulfateNa₂SO₄142.04As neededAnhydrousAcros Organics

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Fume hood

Safety Precautions

Researcher Discretion is Advised: This protocol involves the use of hazardous chemicals. It is imperative to conduct all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Aminothiophenol: Harmful if swallowed and causes severe skin burns and eye damage.[5][6] It is also very toxic to aquatic life with long-lasting effects.[5] Handle with extreme care and avoid inhalation or contact with skin and eyes.[5][7] It is air-sensitive and has an unpleasant odor.[7][8]

  • Phenacyl Bromide: This compound is a lachrymator and is toxic if swallowed, in contact with skin, or if inhaled.[9][10][11] It causes severe skin burns and eye damage.[10][12][13] Avoid breathing dust and ensure the container is kept tightly closed in a well-ventilated place.[12]

  • Ethanol and Dichloromethane: These are flammable solvents. Keep away from open flames and other ignition sources.

Step-by-Step Synthesis Protocol

Part 1: Reaction Setup and Reflux
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.25 g (10 mmol) of 2-aminothiophenol in 25 mL of absolute ethanol. Stir the solution until the 2-aminothiophenol is completely dissolved.

  • Addition of Phenacyl Bromide: To this stirring solution, add 1.99 g (10 mmol) of phenacyl bromide portion-wise over 5 minutes. A slight exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a suitable medium for the nucleophilic substitution and subsequent cyclization. Its boiling point allows for a controlled reaction temperature under reflux conditions.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the reaction in a reasonable timeframe.

Part 2: Work-up and Isolation
  • Cooling and Neutralization: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of dichloromethane and 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. The sodium bicarbonate solution is used to neutralize any hydrobromic acid formed during the reaction.

  • Phase Separation: Allow the layers to separate. Collect the organic layer (bottom layer) and wash it twice with 30 mL of deionized water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and collect the filtrate.

  • Final Solvent Removal: Remove the dichloromethane from the filtrate using a rotary evaporator to obtain the crude product.

Part 3: Purification and Characterization
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: The identity and purity of the synthesized 3-phenyl-2H-1,4-benzothiazine can be confirmed by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is approximately 103-105 °C.

Reaction Mechanism

The synthesis of 3-phenyl-2H-1,4-benzothiazine from 2-aminothiophenol and phenacyl bromide proceeds through a two-step mechanism:

Reaction_Mechanism cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Intramolecular Cyclization Reactants 2-Aminothiophenol + Phenacyl Bromide Intermediate1 S-(2-phenacyl)aminothiophenol Reactants->Intermediate1 Nucleophilic Attack Intermediate1_node S-(2-phenacyl)aminothiophenol Product 3-phenyl-2H-1,4-Benzothiazine Intermediate1_node->Product Condensation & Dehydration

Caption: Proposed reaction mechanism for the synthesis of 3-phenyl-2H-1,4-benzothiazine.

  • S-Alkylation: The sulfur atom of the thiophenol group in 2-aminothiophenol acts as a nucleophile and attacks the electrophilic carbon atom of the phenacyl bromide, displacing the bromide ion. This results in the formation of an S-(2-phenacyl)aminothiophenol intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the phenacyl group. This is followed by dehydration (loss of a water molecule) to form the stable six-membered benzothiazine ring.

Expected Results and Discussion

Following this protocol should result in the successful synthesis of 3-phenyl-2H-1,4-benzothiazine with a good yield (typically 70-85%). The purity of the final product is crucial for its subsequent applications. TLC analysis should show a single spot for the purified product, and the melting point should be sharp and consistent with the literature value.

Spectroscopic analysis provides definitive confirmation of the product's structure. In the ¹H NMR spectrum, characteristic signals for the aromatic protons of both the benzothiazine and phenyl rings, as well as the vinylic proton of the thiazine ring, should be observed. The ¹³C NMR spectrum will show the corresponding carbon signals, and mass spectrometry will confirm the molecular weight of the target compound.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time and monitor the reaction progress more frequently using TLC.
Loss of product during work-upEnsure complete extraction and minimize transfers between glassware.
Impure Product Incomplete reactionPurify the crude product by column chromatography on silica gel if recrystallization is insufficient.
Side reactionsEnsure the starting materials are pure and the reaction is carried out under an inert atmosphere if necessary.
Reaction does not proceed Poor quality of reagentsUse freshly purchased or purified reagents. 2-Aminothiophenol can oxidize over time.
Incorrect reaction temperatureEnsure the reaction is refluxing at the correct temperature.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-phenyl-2H-1,4-benzothiazine. By following the outlined steps and adhering to the safety precautions, researchers can efficiently synthesize this valuable heterocyclic compound for further investigation in medicinal chemistry and materials science. The provided explanations for the experimental choices and the detailed reaction mechanism offer a deeper understanding of the synthesis process.

References

  • Vertex AI Search. (2024).
  • Cole-Parmer. (2005).
  • Merck Millipore. 2-Aminothiophenol MSDS - 801335.
  • CDH Fine Chemical.
  • TCI Chemicals. (2025).
  • Apollo Scientific. (2022).
  • CDH Fine Chemical.
  • Sigma-Aldrich. 2-Aminothiophenol 99 137-07-5.
  • FUJIFILM Wako Chemicals.
  • Thermo Fisher Scientific. (2025).
  • Kumar, V., & Gupta, G. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Chemical and Pharmaceutical Research, 9(2), 235-245.
  • Nguyen, T. H., & Retailleau, P. (2019). TFA-Catalyzed Umpolung Strategy with 2-Aminothiophenols for the Synthesis of 2H-Benzo-1,4-thiazine Derivatives. Organic Letters, 21(15), 5964-5968.
  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-20.
  • Krapcho, J., Szabo, A., & Williams, J. (1963). Synthesis of substituted 2-phenyl-1,4-benzothiazin-3(4H)-ones and their activity as inhibitors of 1,4-dipyrrolidino-2-butyne. Journal of Medicinal Chemistry, 6(2), 214-216.
  • Martins, M. A. P., Frizzo, C. P., Tier, A. Z., Moreira, D. N., Zanatta, N., & Bonacorso, H. G. (2014). Update 1 of: Ionic Liquids in Heterocyclic Synthesis. Chemical Reviews, 114(20), PR1-PR70.
  • Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2015). Synthesis of new series of 1,4-benzothiazine derivatives as potent antimicrobial agents. Journal of Heterocyclic Chemistry, 52(5), 1437-1443.
  • Chemical Synthesis Database. (2025). 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide.
  • Wang, M., et al. (2013). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 3(10), 3235-3241.
  • Yildiz, I., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][12]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2134.

  • Sharma, S., & Kumar, A. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • Gan, H., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry–An Asian Journal, 11(12), 1770-1774.
  • Martinez, A., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2845.
  • ResearchGate. (n.d.).
  • MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS.
  • Li, F., et al. (2014). Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Advances, 4(96), 53931-53934.
  • Nallu, M. (2000). A Study on the Reaction between Phenacyl Bromide and Tertiary Amines. Asian Journal of Chemistry, 12(2), 472-476.
  • Patil, S. B., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Journal of Chemical Society of Pakistan, 44(5).
  • Feister, A. D., et al. (2024). Benzo[a][5][12]benzothiazino[3,2-c]phenothiazine. IUCrData, 9(5).

  • Jangid, D. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles, 99(2), 1019-1038.
  • Explains. (2024). Cyclisation of 2-aminothiophenol: Significance and symbolism.
  • Kumar, S., et al. (2008). Oxidative cyclization of thiophenolic and phenolic Schiff's bases promoted by PCC: a new oxidant for 2-substituted benzothiazoles and benzoxazoles. Tetrahedron Letters, 49(35), 5209-5212.

Sources

Application

Advanced Applications of 3-Phenyl-2H-1,4-Benzothiazine in Medicinal Chemistry: From Efflux Pump Inhibition to Anti-Inflammatory Therapeutics

Executive Summary The 1,4-benzothiazine scaffold is a highly versatile pharmacophore in medicinal chemistry, characterized by its unique structural flexibility and folding along the nitrogen-sulfur (N-S) axis. Specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzothiazine scaffold is a highly versatile pharmacophore in medicinal chemistry, characterized by its unique structural flexibility and folding along the nitrogen-sulfur (N-S) axis. Specifically, 3-phenyl-2H-1,4-benzothiazine has emerged as a critical minimized structural template derived from phenothiazines. By eliminating one of the fused benzene rings found in traditional phenothiazines (e.g., chlorpromazine), researchers have successfully decoupled potent biological activities—such as antimicrobial resistance reversal and anti-inflammatory effects—from unwanted neuroleptic central nervous system (CNS) side effects.

This application note provides an in-depth technical guide on the pharmacological applications, mechanistic pathways, and validated experimental protocols for synthesizing and evaluating 3-phenyl-2H-1,4-benzothiazine derivatives.

Mechanistic Insights & Pharmacological Applications

Reversal of Antimicrobial Resistance (NorA Efflux Pump Inhibition)

Overexpression of multidrug efflux pumps, such as the NorA pump in Staphylococcus aureus, is a primary mechanism by which bacteria evade fluoroquinolone antibiotics (e.g., ciprofloxacin). 3-Phenyl-2H-1,4-benzothiazine derivatives act as potent Efflux Pump Inhibitors (EPIs) .

Mechanistic Causality: The lipophilicity of the C-3 phenyl ring, combined with the specific folding angle of the benzothiazine core, allows these molecules to competitively or allosterically bind to the transmembrane domains of the NorA pump. This binding physically blocks the extrusion channel or locks the transporter in an inactive conformation, leading to the intracellular accumulation of the antibiotic and the restoration of bacterial susceptibility.

NorA_Mechanism SA S. aureus Cell (norA++) Pump NorA Efflux Pump SA->Pump Overexpresses Efflux Drug Efflux (Resistance) Pump->Efflux Active Transport Accumulation Intracellular Accumulation (Cell Death) Pump->Accumulation Efflux Blocked Antibiotic Ciprofloxacin (Substrate) Antibiotic->Pump Binds Inhibitor 3-Phenyl-2H-1,4-Benzothiazine (EPI) Inhibitor->Pump Competitive Inhibition

Mechanism of S. aureus NorA efflux pump inhibition by 3-phenyl-2H-1,4-benzothiazine.

Anti-Inflammatory and Analgesic Activity

Beyond antimicrobial applications, N-alkylated derivatives of 3-phenyl-2H-1,4-benzothiazine have demonstrated significant anti-inflammatory properties . The structural similarity of the benzothiazine core to non-steroidal anti-inflammatory drugs (NSAIDs) allows it to interact with cyclooxygenase (COX) enzymes. The presence of the 3-phenyl substitution provides the necessary steric bulk to anchor the molecule within the hydrophobic pocket of the enzyme's active site, effectively inhibiting prostaglandin synthesis.

Antioxidant and Acetylcholinesterase (AChE) Inhibition

Recent structural modifications, such as the oxidation of the sulfur atom to form 3-phenyl-2H-1,4-benzothiazine 1,1-dioxides, have yielded compounds with dual antioxidant and AChE inhibitory activities . The electron-rich nature of the conjugated imine/enamine system allows for the scavenging of free radicals, while the spatial geometry of the dioxide derivative fits the catalytic gorge of AChE, presenting a viable scaffold for Alzheimer's disease therapeutics.

Quantitative Pharmacological Data

The following table summarizes the biological efficacy of 3-phenyl-2H-1,4-benzothiazine and its key derivatives across different therapeutic targets.

Compound / DerivativeTarget / Assay TypeKey Biological MetricRef
3-Phenyl-1,4-benzothiazine (Core) S. aureus NorA (Checkerboard)4-fold reduction in Ciprofloxacin MIC
4'-Methoxy-3-phenyl-1,4-benzothiazine S. aureus NorA (Checkerboard)16-fold reduction in Ciprofloxacin MIC
3-Phenyl-2H-1,4-benzothiazine 1,1-dioxide Acetylcholinesterase (Ellman's)IC₅₀ = 35.9 – 122.0 µM
4-[3-(Dimethylamino)propyl]-derivative Inflammation (Carrageenan Edema)Significant in vivo activity at 50 mg/kg

Validated Experimental Protocols

Synthesis of the 3-Phenyl-2H-1,4-Benzothiazine Scaffold

This protocol describes the condensation of 2-aminothiophenol with 2-bromoacetophenone.

  • Causality of Design: The reaction is performed under an inert nitrogen atmosphere because 2-aminothiophenol is highly susceptible to oxidative dimerization into disulfides in the presence of air. Ethanol is selected as the solvent because its protic nature stabilizes the transition state of the initial S_N2 nucleophilic attack, while its boiling point (~78°C) provides optimal thermal energy to drive the subsequent intramolecular imine cyclization without degrading the product.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-bromoacetophenone in 25 mL of anhydrous ethanol in a two-neck round-bottom flask equipped with a reflux condenser.

  • Purging: Purge the system with dry Nitrogen (N₂) for 10 minutes to displace atmospheric oxygen.

  • Nucleophilic Addition: While stirring at room temperature, add 10 mmol of 2-aminothiophenol dropwise over 15 minutes. An exothermic reaction may occur as the S_N2 alkylation releases hydrobromic acid (HBr).

  • Cyclization (Reflux): Heat the mixture to reflux (78°C) for 2 to 3 hours. The intermediate S-alkylated compound undergoes spontaneous intramolecular cyclization (loss of H₂O) to form the 1,4-thiazine ring.

  • Neutralization & Recovery: Cool the mixture to room temperature. The product currently exists as a hydrobromide salt. Add a 10% aqueous solution of NaHCO₃ until the pH reaches 8.0 to liberate the free base.

  • Extraction & QC (Self-Validation): Extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • QC Check: Validate the structure via IR spectroscopy. The successful formation of the 2H-benzothiazine core is confirmed by the disappearance of the carbonyl stretch (~1680 cm⁻¹) and the appearance of a strong C=N imine stretch (~1600 cm⁻¹).

Synthesis_Workflow Step1 2-Aminothiophenol + 2-Bromoacetophenone Step2 S_N2 Alkylation (EtOH, Reflux, N2 atm) Step1->Step2 Nucleophilic Attack Step3 S-Alkylated Intermediate Step2->Step3 HBr elimination Step4 Intramolecular Cyclization (Imine Formation, -H2O) Step3->Step4 Condensation Step5 3-Phenyl-2H-1,4-Benzothiazine (Free Base Recovery) Step4->Step5 Alkaline Neutralization

Step-by-step synthetic workflow for the 3-phenyl-2H-1,4-benzothiazine core scaffold.

In Vitro Fluorometric NorA Efflux Inhibition Assay

This protocol measures the ability of the synthesized compound to block the NorA pump using Ethidium Bromide (EtBr) as a fluorescent proxy.

  • Causality of Design: EtBr is a known substrate of the NorA pump. It exhibits weak fluorescence in aqueous solution but its fluorescence is enhanced ~20-fold when intercalated into intracellular DNA. Therefore, high fluorescence equals high intracellular accumulation (pump inhibited). Glucose is added to the buffer to provide the metabolic energy required to generate the proton-motive force that drives the NorA MFS transporter.

Step-by-Step Methodology:

  • Cell Preparation: Grow S. aureus SA-1199B (a strictly norA-overexpressing strain) in Mueller-Hinton broth to an OD₆₀₀ of 0.6 (mid-log phase).

  • Washing & Energization: Centrifuge the cells and wash twice with 20 mM HEPES buffer (pH 7.0). Resuspend the pellet in HEPES buffer supplemented with 0.2% glucose to energize the efflux pumps.

  • Loading Phase: Incubate the cells with 25 µM EtBr and 20 µg/mL reserpine (a known EPI) for 30 minutes at 37°C. This forces the cells to accumulate EtBr to maximum capacity.

  • Washing: Centrifuge and wash the cells strictly at 4°C to halt pump activity, removing all extracellular EtBr. Keep the suspension on ice.

  • Assay Setup (Self-Validating System):

    • Test Wells: Add the loaded bacterial suspension to a 96-well black microtiter plate containing the 3-phenyl-2H-1,4-benzothiazine derivative (concentrations ranging from 1 to 50 µM).

    • Positive Control: Add CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 100 µM. CCCP is a protonophore that completely uncouples the proton gradient, validating the maximum possible inhibition of the NorA pump.

    • Negative Control: Buffer only (shows natural, rapid efflux of EtBr).

  • Measurement: Immediately place the plate in a fluorometer. Monitor the decay of fluorescence (Excitation: 530 nm, Emission: 600 nm) every 30 seconds for 30 minutes at 37°C. Slower fluorescence decay in the test wells relative to the negative control quantitatively confirms efflux pump inhibition.

References

  • Sabatini, S., Gosetto, F., Iraci, N., et al. "From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump." Journal of Medicinal Chemistry, 2008, 51(14), 4321-4330.[Link]

  • Krapcho, J., & Turk, C. F. "4-[3-(Dimethylamino)propyl]-3,4-dihydro-2-(1-hydroxyethyl)-3-phenyl-2H-1,4-benzothiazine and related compounds. New class of antiinflammatory agents." Journal of Medicinal Chemistry, 1973, 16(7), 776-779.[Link]

  • Ahmad, S., et al. "Synthesis and evaluation of acetylcholineesterase inhibitory potential and antioxidant activity of benzothiazine derivatives." Turkish Journal of Chemistry, 2013, 37(4), 582-591.[Link]

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-phenyl-2H-1,4-Benzothiazine

Introduction: The Structural Significance of 2H-1,4-Benzothiazines and the Power of NMR The 2H-1,4-benzothiazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of 2H-1,4-Benzothiazines and the Power of NMR

The 2H-1,4-benzothiazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1] Its unique three-dimensional structure and electronic properties have led to its incorporation into a wide array of biologically active molecules. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of such organic compounds in solution.[2]

This comprehensive guide provides a detailed framework for the analysis of a representative member of this class, 3-phenyl-2H-1,4-benzothiazine, using a suite of modern NMR techniques. We will delve into the practical application and theoretical underpinnings of one-dimensional (1D) and two-dimensional (2D) NMR experiments, offering not just protocols, but the strategic reasoning behind their application. This document is intended for researchers, scientists, and drug development professionals seeking to apply these methods for the robust characterization of 2H-1,4-benzothiazine derivatives and other complex heterocyclic systems.

Strategic Workflow for Structural Elucidation

The process of determining the structure of a novel or synthesized molecule by NMR is a logical and stepwise progression. Each experiment provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and, in some cases, its stereochemistry.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton Environments & Multiplicity HSQC ¹H-¹³C HSQC H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Carbon Environments & Types HMBC ¹H-¹³C HMBC C13_NMR->HMBC COSY->HSQC H-H Connectivity HSQC->HMBC Direct H-C Correlation Structure Final Structure HMBC->Structure Long-Range H-C Connectivity

Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.

Foundational 1D NMR Experiments

The initial and most fundamental analysis begins with 1D NMR spectroscopy, which provides a survey of the proton and carbon environments within the molecule.

¹H NMR: A Window into the Proton Landscape

The ¹H NMR spectrum is the cornerstone of structural analysis. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative abundance (integration), and the number of neighboring protons (spin-spin coupling). For 3-phenyl-2H-1,4-benzothiazine, we can predict distinct signals for the protons on the benzothiazine core, the phenyl substituent, and the methylene group in the thiazine ring.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon framework of the molecule.[3] While inherently less sensitive than ¹H NMR, it is crucial for determining the number of unique carbon environments. To further differentiate carbon types (CH, CH₂, CH₃, and quaternary carbons), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, typically DEPT-135, is employed. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent.

Advanced 2D NMR Correlation Spectroscopy

For complex molecules where 1D spectra may be crowded or ambiguous, 2D NMR experiments are essential to definitively establish the molecular structure by revealing correlations between nuclei.[2]

¹H-¹H COSY: Tracing Proton-Proton Couplings

The Correlation Spectroscopy (COSY) experiment is a homonuclear correlation technique that identifies protons that are spin-coupled to each other, typically through two or three bonds.[4] Cross-peaks in a COSY spectrum connect protons that are neighbors in a spin system. This is invaluable for piecing together fragments of the molecule, such as identifying the connectivity of protons within the aromatic rings.

¹H-¹³C HSQC: Direct Carbon-Proton Connections

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for correlating each proton with the carbon atom to which it is directly attached.[4] Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

¹H-¹³C HMBC: Unveiling the Molecular Framework through Long-Range Couplings

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably one of the most informative 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[4] These long-range correlations are critical for connecting the molecular fragments identified by COSY and HSQC, allowing for the complete assembly of the carbon skeleton and the definitive placement of substituents.

Data Presentation: Expected NMR Data for 3-phenyl-2H-1,4-Benzothiazine

The following tables summarize the expected ¹H and ¹³C NMR data for 3-phenyl-2H-1,4-benzothiazine based on the analysis of closely related structures reported in the literature.[3][5][6] The numbering scheme used for assignment is provided below.

Chemical structure of 3-phenyl-2H-1,4-benzothiazine with atom numbering.

Figure 1: Numbering scheme for 3-phenyl-2H-1,4-benzothiazine.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom No.Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.5 - 3.7s-
H-57.2 - 7.4m-
H-66.9 - 7.1m-
H-77.1 - 7.3m-
H-86.8 - 7.0m-
H-2', H-6'7.5 - 7.7m-
H-3', H-4', H-5'7.3 - 7.5m-
NH4.5 - 5.5br s-

Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

Atom No.Predicted Chemical Shift (δ, ppm)DEPT-135
C-228 - 32Negative
C-3125 - 130No Signal
C-4a120 - 125No Signal
C-5128 - 132Positive
C-6123 - 127Positive
C-7126 - 130Positive
C-8115 - 120Positive
C-8a140 - 145No Signal
C-1'135 - 140No Signal
C-2', C-6'128 - 132Positive
C-3', C-5'127 - 131Positive
C-4'129 - 133Positive

Experimental Protocols

The following are generalized, step-by-step methodologies for the key NMR experiments. Instrument-specific parameters may require optimization.

Sample Preparation

A self-validating protocol begins with proper sample preparation to ensure high-quality, reproducible data.

  • Compound Purity: Ensure the sample of 3-phenyl-2H-1,4-benzothiazine is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (0.00 ppm).

1D NMR Acquisition

G Prep Sample Preparation H1 Acquire ¹H Spectrum Prep->H1 C13 Acquire ¹³C Spectrum H1->C13 DEPT Acquire DEPT-135 C13->DEPT Process Process & Analyze Data DEPT->Process

Caption: Experimental workflow for 1D NMR analysis.

  • ¹H NMR Protocol:

    • Tune and shim the spectrometer for the sample.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak or TMS at 0.00 ppm.

    • Integrate the signals and analyze the multiplicities.

  • ¹³C NMR Protocol:

    • Tune the carbon channel and shim the spectrometer.

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

    • Use a standard pulse sequence with proton decoupling.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum.

  • DEPT-135 Protocol:

    • Use a standard DEPT-135 pulse program.

    • The acquisition parameters are similar to a standard ¹³C experiment.

    • Process the data to obtain a spectrum showing CH/CH₃ as positive signals and CH₂ as negative signals.

2D NMR Acquisition

G cluster_2D_acq 2D Acquisition COSY_acq Acquire COSY HSQC_acq Acquire HSQC COSY_acq->HSQC_acq HMBC_acq Acquire HMBC HSQC_acq->HMBC_acq Process_2D Process & Analyze 2D Spectra HMBC_acq->Process_2D

Caption: Experimental workflow for 2D NMR analysis.

  • ¹H-¹H COSY Protocol:

    • Use a standard COSY pulse sequence (e.g., cosygpqf).

    • The spectral width in both dimensions should match the ¹H spectral width.

    • Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).

    • Process the 2D data using appropriate window functions, Fourier transformation, and phasing.

  • ¹H-¹³C HSQC Protocol:

    • Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Set the F2 (proton) and F1 (carbon) spectral widths based on the 1D spectra.

    • Optimize the one-bond coupling constant (¹JCH) to an average value for the molecule (e.g., 145 Hz).

    • Acquire a suitable number of increments and scans.

    • Process the 2D data.

  • ¹H-¹³C HMBC Protocol:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the F2 (proton) and F1 (carbon) spectral widths.

    • Optimize the long-range coupling constant (nJCH) to a typical value (e.g., 8 Hz).

    • Acquire and process the 2D data.

Conclusion

The structural elucidation of 3-phenyl-2H-1,4-benzothiazine, and indeed any complex organic molecule, is a systematic process of data acquisition and interpretation. By following a logical workflow that starts with 1D NMR for an initial overview and progresses to a suite of 2D experiments (COSY, HSQC, and HMBC) for detailed connectivity mapping, researchers can achieve an unambiguous and confident structural assignment. The protocols and expected data presented in these application notes provide a robust framework for scientists in drug discovery and chemical research to apply these powerful NMR techniques to their own molecules of interest.

References

  • Nguyen, T. T., & Retailleau, P. (2020). TFA-Catalyzed Umpolung Strategy with 2-Aminothiophenols for the Synthesis of 2H-Benzo[b][3][7]thiazine Derivatives. Organic Letters, 22(15), 5882–5886. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Gopisetti, J., Kharche, A. P., Beludari, M. I., Visampalli, P., Savitha, S., Mary, P., & Parvez, N. (2024). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 54(4), 768-782. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Al-Hourani, B. J. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • University of British Columbia. Step By Step Instructions for 2D NMR Experiments. [Link]

  • IJCRT. (2019). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 7(2). [Link]

  • James, T. L. (Ed.). (1996). Nuclear Magnetic Resonance of Biological Macromolecules, Part B. Academic Press. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Beilstein Journals. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. [Link]

Sources

Application

Application Note: Evaluating 3-Phenyl-2H-1,4-Benzothiazine Derivatives as NorA Multidrug Efflux Pump Inhibitors in Staphylococcus aureus

Executive Summary The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel therapeutic adjuvants capable of rescuing the efficacy of existing antibiotics. In Staphylococcus aureus, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel therapeutic adjuvants capable of rescuing the efficacy of existing antibiotics. In Staphylococcus aureus, the overexpression of the NorA multidrug efflux pump—a Major Facilitator Superfamily (MFS) transporter—confers high-level resistance to fluoroquinolones like ciprofloxacin[1]. This application note details the mechanistic rationale and validated experimental protocols for evaluating 3-phenyl-2H-1,4-benzothiazine derivatives as potent Efflux Pump Inhibitors (EPIs). By acting as adjuvants, these compounds restore intracellular antibiotic concentrations without exerting selective evolutionary pressure on the bacteria[2].

Mechanistic Rationale: Structural Minimization & Causality

Historically, phenothiazines (e.g., chlorpromazine) were identified as effective EPIs; however, their clinical utility is severely limited by neuroleptic side effects[3]. These off-target central nervous system (CNS) effects are driven by the tricyclic phenothiazine core and an N-10 alkyl chain bearing a protonatable tertiary amine, which strongly interacts with dopaminergic receptors[3].

To uncouple the EPI activity from neurotropic toxicity, a structural minimization strategy was employed:

  • Scaffold Reduction: Elimination of one aromatic ring from the tricyclic phenothiazine structure yields a bicyclic 1,4-benzothiazine core[3].

  • Receptor Decoupling: Complete removal of the N-10 alkyl chain eliminates dopaminergic receptor affinity[3].

  • Lipophilic Compensation: Insertion of a substituted phenyl ring at the C-3 position (e.g., 4'-methoxy or 4'-thiomethyl substituents) restores the lipophilicity required to interact with the hydrophobic binding pocket of the NorA pump[3].

The resulting 3-phenyl-2H-1,4-benzothiazine derivatives exhibit little to no intrinsic antibacterial activity but profoundly restore ciprofloxacin susceptibility in norA-overexpressing strains in a concentration-dependent manner[2][3].

Mechanism CPX Ciprofloxacin (Fluoroquinolone) NorA NorA Efflux Pump (S. aureus) CPX->NorA Substrate Binding Accumulation Intracellular Accumulation (Susceptibility Restored) CPX->Accumulation Accumulates when pump is inhibited Efflux Antibiotic Extrusion (Resistance) NorA->Efflux Active Transport BZT 3-Phenyl-1,4-Benzothiazine (EPI) BZT->NorA Competitive/Allosteric Inhibition Efflux->Accumulation Blocked by EPI

Fig 1: Mechanism of NorA efflux pump inhibition by 3-phenyl-1,4-benzothiazine derivatives.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls to differentiate true efflux inhibition from membrane disruption or intrinsic toxicity.

Protocol A: Checkerboard Broth Microdilution Assay (Synergy Testing)

Objective: To quantify the synergistic effect of the benzothiazine EPI when combined with ciprofloxacin (CPX) and to rule out intrinsic bactericidal activity[1][2].

Causality & Control Logic: Benzothiazines should act solely as adjuvants. By testing the EPI alone in the top row of the checkerboard, we validate that the compound does not kill the bacteria on its own. If the EPI alone shows a low Minimum Inhibitory Concentration (MIC), the observed "synergy" might simply be additive toxicity rather than pump inhibition.

Step-by-Step Methodology:

  • Culture Preparation: Grow S. aureus SA-K2378 (a norA++ overexpressing strain) in Mueller-Hinton Broth (MHB) at 37°C to an OD600 of 0.5 (approx. 1.5×108 CFU/mL)[3]. Dilute to a final inoculum of 5×105 CFU/mL.

  • Matrix Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of CPX along the x-axis (columns 1-10) and the benzothiazine EPI along the y-axis (rows A-G).

  • Self-Validation Controls:

    • Row H: CPX only (Baseline antibiotic MIC).

    • Column 11: EPI only (Intrinsic toxicity check).

    • Column 12: Drug-free growth control and sterile media blank.

  • Incubation & Readout: Inoculate all wells (except sterile blanks) with 50 µL of the bacterial suspension. Incubate at 37°C for 18–24 hours.

  • Analysis: Determine the MIC visually or via OD600. Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤0.5 confirms true synergy, validating the EPI's efficacy.

Protocol B: Real-Time Fluorometric Ethidium Bromide (EtBr) Efflux Assay

Objective: To directly measure the kinetic inhibition of the NorA pump. EtBr is a known fluorescent substrate of NorA; it fluoresces strongly only when intercalated with intracellular DNA[3].

Causality & Control Logic: The NorA pump is driven by the proton motive force (PMF). Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore used to collapse the PMF, paralyzing the pump and forcing EtBr to accumulate inside the cell[3]. Washing removes extracellular EtBr. Adding glucose regenerates the PMF, re-activating the pump. If the EPI is effective, it will block this glucose-initiated efflux, keeping fluorescence high.

Step-by-Step Methodology:

  • Cell Loading: Grow S. aureus SA-1199B to mid-log phase. Pellet and resuspend in 20 mM HEPES buffer (pH 7.0). Add 25 µM EtBr and 100 µM CCCP. Incubate at 20°C for 20 minutes to achieve maximum intracellular EtBr loading[3].

  • Washing: Centrifuge the cells at 4°C to halt metabolism. Wash twice with ice-cold HEPES buffer to remove extracellular EtBr and CCCP. Resuspend to an OD600 of 0.5.

  • Assay Initiation: Aliquot 100 µL of the loaded cell suspension into a 96-well black microtiter plate.

  • Self-Validation Controls:

    • Positive Control: Cells + 100 µM CCCP (Maintains paralyzed pump; 0% efflux baseline).

    • Negative Control: Cells + 50 mM Glucose (Maximum pump activity; 100% efflux baseline).

    • Reference Standard: Cells + Glucose + Reserpine (Known EPI benchmark)[3].

    • Test Wells: Cells + Glucose + Benzothiazine EPI (e.g., 50 µM).

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) in a microplate reader at 37°C, taking readings every 1 minute for 30 minutes.

Workflow Step1 1. Culture Preparation Grow S. aureus to mid-log phase Step2 2. EtBr & CCCP Loading De-energize cells to accumulate EtBr Step1->Step2 Step3 3. Cell Washing Remove extracellular EtBr & CCCP Step2->Step3 Step4 4. EPI & Glucose Addition Re-energize cells & introduce inhibitor Step3->Step4 Step5 5. Kinetic Fluorescence Read Monitor intracellular EtBr retention Step4->Step5

Fig 2: Step-by-step workflow for the real-time fluorometric EtBr efflux inhibition assay.

Data Presentation & Expected Outcomes

The following table synthesizes the expected quantitative outcomes based on the structure-activity relationship (SAR) of minimized 3-phenyl-1,4-benzothiazine derivatives compared to the progenitor phenothiazine (Chlorpromazine)[3]. Effective compounds will show high intrinsic MICs (low toxicity) but massive fold-reductions in the CPX MIC.

Compound / DerivativeTest Strain (S. aureus)Intrinsic MIC (µg/mL)CPX MIC with EPI (µg/mL)Fold-Reduction in CPX MICEtBr Efflux Inhibition (%)
Chlorpromazine (Progenitor) SA-K2378 (norA++)322.04x45%
3-phenyl-2H-1,4-benzothiazine (6a) SA-K2378 (norA++)>1281.08x60%
4'-chloro-3-phenyl derivative (6c) SA-K2378 (norA++)>1280.516x72%
4'-methoxy-3-phenyl derivative (6d) SA-K2378 (norA++)>1280.2532x85%

Data Interpretation: The introduction of an electron-donating, lipophilic methoxy group at the 4'-position of the C-3 phenyl ring (Compound 6d) optimally satisfies the pharmacophore requirements of the NorA binding pocket, resulting in the highest efflux inhibition and a 32-fold restoration of ciprofloxacin efficacy[3].

References

  • From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • From phenothiazine to 3-phenyl-1,4-benzothiazine derivatives as inhibitors of the Staphylococcus aureus NorA multidrug efflux pump - PubMed National Institutes of Health (NIH) URL:[Link]

  • Searching for Novel Inhibitors of the S. aureus NorA Efflux Pump: Synthesis and Biological Evaluation of the 3-Phenyl-1,4-benzothiazine Analogues National Institutes of Health (NIH) / ChemMedChem URL:[Link]

  • Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA Royal Society of Chemistry (RSC) URL:[Link]

Sources

Method

Application Note: Spectrophotometric Determination of 3-Phenyl-2H-1,4-Benzothiazine via Bioinspired Chromogenic Derivatization

Target Audience: Analytical Chemists, Drug Development Professionals, and Photobiology Researchers Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Causality 1,4-Benzothiazines a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Photobiology Researchers Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Causality

1,4-Benzothiazines are critical heterocyclic building blocks, most notably recognized as the primary precursors to pheomelanin—the pigment responsible for red hair and associated with UV-induced phototoxicity. Beyond their biological significance, the unique redox-active nature of the 1,4-benzothiazine scaffold offers highly specific avenues for analytical quantification.

Direct UV-spectrophotometric determination of 3-phenyl-2H-1,4-benzothiazine (CAS: 24033-90-7) is often hindered by matrix interferences, as its native absorption occurs in the crowded UV region (250–350 nm). To achieve high-fidelity quantification in complex matrices, analytical scientists exploit the molecule's unique reactivity to shift its absorption into the visible spectrum. This guide details two self-validating spectrophotometric methodologies:

  • Proton-Switched Dehydrogenative Coupling : The analyte is oxidized to a deeply colored blue-green dimer.

  • Cyanine Condensation : The analyte is derivatized into an acidichromic cyanine dye.

Understanding the thermodynamic and kinetic causality behind these reactions is paramount for reproducible assay design.

The Causality of Acid-Promoted Oxidation

In the presence of micromolar oxidants (such as peroxides or biometals like Fe³⁺ and Cu²⁺), 3-phenyl-2H-1,4-benzothiazine undergoes a proton-switched dehydrogenative free-radical coupling[1]. The addition of strong acid (e.g., 3 M HCl) is not merely a solvent choice; it is a thermodynamic requirement. Protonation of the benzothiazine ring significantly lowers the free-energy barrier for hydrogen-atom abstraction. This generates a transient 1,4-benzothiazinyl radical that rapidly couples to form a colorless, single-bonded dimer (meso/dl pair). The rate-determining step of this assay is the subsequent oxidation of this intermediate into the highly conjugated, blue-green Δ2,2′-bi(3-phenyl-2H-1,4-benzothiazine) chromophore[1].

The Causality of Cyanine Acidichromism

Alternatively, the nucleophilic C2 position of 3-phenyl-2H-1,4-benzothiazine can condense with indole-3-carboxaldehyde to form a modular D-π-A cyanine architecture[2]. This derivative exhibits a profound, reversible acidichromic shift. At neutral pH, it absorbs at 444 nm (yellow). However, dropping the pH below 2 protonates the imine nitrogen of the benzothiazine moiety—stabilized by the resulting iminium ion—triggering a massive bathochromic shift to 544 nm (violet) with a molar extinction coefficient of ~12,000 M⁻¹ cm⁻¹[2]. This reversible shift serves as a built-in validation mechanism to confirm analyte specificity.

Reaction Pathway Visualization

G A 3-phenyl-2H-1,4-benzothiazine (Colorless Analyte) B 1,4-benzothiazinyl Radical (Transient Species) A->B Fe(III) / 3M HCl (Proton-Switched) E Cyanine Adduct (Violet, λmax = 544 nm) A->E Indole-3-carboxaldehyde Acetonitrile / HCl (pH < 2) C Single-Bonded Dimer (Meso/dl Intermediates) B->C Rapid Dimerization D Δ2,2′-bi(benzothiazine) (Blue-Green, λmax ~ 650 nm) C->D Rate-Determining Oxidation (-2H+, -2e-)

Fig 1: Chromogenic derivatization pathways of 3-phenyl-2H-1,4-benzothiazine for optical sensing.

Quantitative Optical Properties

Summarizing the optical properties of the derivatives ensures correct spectrophotometer calibration and dynamic range selection.

Derivative / StateReagent / ConditionDetection Wavelength (λmax)Molar Extinction Coefficient (ε)Analytical Purpose
Native Analyte Methanol / Neutral pH~ 250 – 332 nmVariable / Matrix-dependentPurity assessment (UV region)
Oxidative Dimer Fe(III) or H₂O₂ in 3M HCl~ 600 – 650 nm (Blue-Green)HighSpecific quantification via oxidative coupling
Cyanine Adduct (Neutral) Indole-3-carboxaldehyde, pH 7444 nm (Yellow)ModerateBaseline establishment
Cyanine Adduct (Acidic) Indole-3-carboxaldehyde, pH < 2544 nm (Violet)~ 12,000 M⁻¹ cm⁻¹High-sensitivity acidichromic determination

Experimental Protocols

Protocol A: Oxidative Dimerization Assay (Visible Range)

This protocol is optimized for quantifying the benzothiazine analyte using a standardized oxidant, or conversely, using a known amount of benzothiazine to quantify peroxide/biometal concentrations in a sample.

Reagents Required:

  • Analyte: 3-phenyl-2H-1,4-benzothiazine (Sample or Standard)

  • Solvent: HPLC-grade Methanol

  • Acid: 3 M Hydrochloric Acid (HCl)

  • Oxidant: 10 mM FeCl₃ (prepared in 0.1 M HCl to prevent precipitation)

Step-by-Step Methodology:

  • Standard Preparation: Dissolve the 3-phenyl-2H-1,4-benzothiazine standard in methanol to yield a 5 mM stock solution. Prepare a calibration curve by diluting the stock to 10–100 µM in 3 M HCl.

  • Activation: To 1.0 mL of the sample/standard in a cuvette, ensure the matrix is strictly maintained at a 3 M HCl concentration. Expert Insight: Failure to maintain high acidity will stall the reaction at the unreactive protonated state, severely dampening the signal.

  • Initiation: Add 50 µL of the 10 mM FeCl₃ oxidant solution. Mix thoroughly by inversion.

  • Incubation (Critical Step): Incubate the mixture in the dark at 25°C for exactly 45 minutes. Expert Insight: Because the conversion of the single-bonded dimer to the blue-green chromophore is the rate-determining step[1], premature measurement will result in severe under-quantification. The 45-minute window ensures reaction completion.

  • Measurement: Measure the absorbance at 650 nm against a reagent blank (3 M HCl + FeCl₃ without analyte).

Protocol B: Acidichromic Cyanine Derivatization Assay

This method provides exceptional sensitivity and includes a self-validating pH-shift step to rule out false positives from matrix contaminants.

Reagents Required:

  • Derivatization Reagent: Indole-3-carboxaldehyde (Sigma-Aldrich or equivalent)

  • Solvent System: Acetonitrile / 12 M HCl (4:1 v/v)

  • Buffers: 0.1 M Phosphate buffer (pH 7.0) and 0.1 M KCl/HCl buffer (pH 2.0)

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL glass vial, combine the 3-phenyl-2H-1,4-benzothiazine sample (approx. 0.5 mmol) with indole-3-carboxaldehyde (1.5 molar equivalents) in 10 mL of the Acetonitrile/12 M HCl (4:1 v/v) solvent system[2].

  • Condensation: Seal the vial and stir magnetically at 70°C for 3 hours. Expert Insight: The elevated temperature provides the necessary activation energy for the nucleophilic attack and subsequent dehydration to form the cyanine bridge.

  • Extraction & Drying: Remove the acetonitrile under reduced pressure. Extract the residue with ethyl acetate (3 × 20 mL), dry over anhydrous sodium sulfate, and evaporate to yield the crude cyanine chromophore.

  • Spectrophotometric Validation (The Self-Validating Step):

    • Reconstitute a fraction of the dried product in 5 mL of methanol (Mother Solution).

    • Test A (Neutral): Dilute 100 µL of the mother solution into 2.9 mL of pH 7.0 phosphate buffer. Measure absorbance. A peak at 444 nm must be observed.

    • Test B (Acidic): Dilute 100 µL of the mother solution into 2.9 mL of pH 2.0 buffer. Measure absorbance. A massive hyperchromic shift to 544 nm must be observed (ε ≈ 12,000 M⁻¹ cm⁻¹)[2].

    • System Suitability: If the reversible bathochromic shift (444 nm → 544 nm) does not occur upon acidification, the signal is an artifact, and the sample matrix must be purified.

References

  • Red-Hair-Inspired Chromogenic System Based on a Proton-Switched Dehydrogenative Free-Radical Coupling Organic Letters - ACS Publications URL:[Link]

  • Bioinspired Heterocyclic Partnership in a Cyanine-Type Acidichromic Chromophore MDPI - Molecules URL:[Link]

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue ResearchGate / MDPI URL:[Link]

Sources

Application

Introduction: Unveiling the Potential of the 1,4-Benzothiazine Scaffold

An In-Depth Guide to 2H-1,4-Benzothiazine, 3-phenyl- as a Versatile Chromophoric and Fluorescent Probe For Researchers, Scientists, and Drug Development Professionals The 1,4-benzothiazine core, a heterocyclic system con...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 2H-1,4-Benzothiazine, 3-phenyl- as a Versatile Chromophoric and Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine core, a heterocyclic system containing benzene fused to a thiazine ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Beyond its therapeutic potential, the unique electronic arrangement of nitrogen and sulfur atoms within this structure imparts interesting chromophoric and fluorometric properties that are increasingly being exploited for sensing and imaging applications.[2][3]

This guide focuses on a specific derivative, 2H-1,4-Benzothiazine, 3-phenyl- , a compound that serves as a foundational building block for more complex probes and demonstrates significant potential as a standalone sensor. Its utility stems from a pronounced and reversible acidochromic (pH-sensitive) behavior and its ability to react with specific analytes like peroxides and redox-active metal ions to produce a distinct color change.[1][2][3] While its intrinsic fluorescence may be weak, its core structure is a common feature in probes that operate via mechanisms like Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT), making it a valuable subject of study.[4][5][6]

This document serves as a comprehensive technical guide for the synthesis, characterization, and application of 2H-1,4-Benzothiazine, 3-phenyl- as a chemical probe. We will delve into the causality behind experimental choices, provide validated protocols for its use in pH and analyte detection, and offer a framework for its exploratory application in bioimaging.

Part 1: Synthesis and Characterization

The synthesis of 2H-1,4-Benzothiazine, 3-phenyl- is typically achieved through a straightforward condensation reaction. The protocol described below is based on established methodologies for forming the benzothiazine ring system.[3]

Synthetic Workflow

The synthesis involves the reaction of 2-aminothiophenol with phenacyl bromide. The thiol group of 2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide, followed by an intramolecular cyclization involving the amino group to form the stable six-membered thiazine ring.

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Final Product SM1 2-Aminothiophenol Reaction Condensation & Intramolecular Cyclization SM1->Reaction SM2 Phenacyl Bromide SM2->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Solvent Temp Room Temperature Temp->Reaction Condition Workup Filtration & Washing Reaction->Workup Purification Recrystallization Workup->Purification Product 2H-1,4-Benzothiazine, 3-phenyl- Purification->Product

Caption: Synthetic workflow for 2H-1,4-Benzothiazine, 3-phenyl-.

Detailed Synthesis Protocol

Materials:

  • 2-Aminothiophenol

  • Phenacyl bromide

  • Anhydrous diethyl ether

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 eq) in anhydrous diethyl ether under a nitrogen or argon atmosphere.

    • Expert Insight: Anhydrous conditions are crucial to prevent hydrolysis of phenacyl bromide and minimize side reactions involving water. An inert atmosphere protects the reactive thiol group from oxidation.

  • Addition of Reagent: To the stirring solution, add phenacyl bromide (1.0 eq) portion-wise at room temperature.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction typically forms a precipitate.

  • Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent such as ethanol to yield the pure 2H-1,4-Benzothiazine, 3-phenyl-.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Physicochemical Properties and Sensing Mechanism

The utility of 2H-1,4-Benzothiazine, 3-phenyl- as a probe is rooted in its responsive chromophoric properties.

Physicochemical Data Summary
PropertyValue / DescriptionSource
Molecular FormulaC₁₄H₁₁NSN/A
Molecular Weight225.31 g/mol N/A
AppearanceTypically a solid at room temperature[3]
AcidochromismExhibits a reversible color change with pH. Yellow in solutions with pH > 4, transitioning to purple or blue at pH < 3.[2][3]
Analyte ResponseForms a green-blue chromophore in the presence of peroxides or redox-active metal ions under acidic conditions.[1]
Mechanism of Acidochromism (pH Sensing)

The pronounced acidochromism of 2H-1,4-Benzothiazine, 3-phenyl- and its derivatives is attributed to the protonation of the nitrogen atom within the thiazine ring.[2][3] In its neutral state (at higher pH), the molecule has a specific electronic structure and conjugation pathway. Upon protonation in an acidic medium, the electronic properties of the heterocyclic system are significantly altered. This change in electron delocalization leads to a shift in the molecule's maximum absorption wavelength (λ_max) to a longer wavelength (a bathochromic shift), resulting in the observed color change from yellow to purple/blue.[2] This process is typically reversible, making the compound an effective visual pH indicator.

cluster_info Mechanism Neutral Neutral Form (2H-1,4-Benzothiazine, 3-phenyl-) Color: Yellow Protonated Protonated Form (Conjugated System Altered) Color: Purple/Blue Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH) p1 Protonation of thiazine nitrogen p2 Alters π-electron delocalization p3 Causes bathochromic shift in absorption Start Culture Cells on Imaging Plate Prepare Prepare Probe Working Solution in Culture Medium Start->Prepare Incubate Incubate Cells with Probe (e.g., 1-10 µM, 15-60 min) Prepare->Incubate Wash Wash Cells with PBS (2-3 times) Incubate->Wash Image Acquire Images using Fluorescence Microscope Wash->Image Analyze Analyze Fluorescence Intensity & Localization Image->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2H-1,4-Benzothiazine, 3-phenyl- synthesis

Welcome to the technical support center for the synthesis of 3-phenyl-2H-1,4-benzothiazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-phenyl-2H-1,4-benzothiazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yield and purity.

I. Overview of the Synthesis

The synthesis of 3-phenyl-2H-1,4-benzothiazine and its derivatives is of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A common and direct route involves the condensation reaction between 2-aminothiophenol and a phenacyl halide, typically 2-bromoacetophenone.[2] While seemingly straightforward, this reaction is often plagued by low yields and the formation of undesired side products. This guide will walk you through the critical parameters and troubleshooting steps to enhance your synthetic success.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 2-Aminothiophenol Product 3-Phenyl-2H-1,4-Benzothiazine Reactant1->Product Base, Solvent Reactant2 2-Bromoacetophenone Reactant2->Product Side_Reactions A 2-Aminothiophenol C S-Alkylation Intermediate A->C Base E Oxidation of 2-Aminothiophenol A->E Air (O2) G N-Alkylation Product A->G B 2-Bromoacetophenone B->C D 3-Phenyl-2H-1,4-Benzothiazine C->D Intramolecular Cyclization F Benzothiazole Formation D->F

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Optimization

Technical Support Center: Solubilization Strategies for 3-phenyl-2H-1,4-benzothiazine

Welcome to the Technical Support Center. As application scientists, we frequently assist researchers who encounter severe precipitation issues when working with highly lipophilic synthetic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently assist researchers who encounter severe precipitation issues when working with highly lipophilic synthetic compounds.

3-phenyl-2H-1,4-benzothiazine was originally designed via the structural minimization of phenothiazine derivatives to act as an inhibitor of the Staphylococcus aureus NorA multidrug efflux pump 1. It also exhibits unique acidichromic behavior, making it a valuable scaffold for colorimetric pH sensors 2. However, its extreme hydrophobicity presents a massive hurdle for both in vitro biological assays and in vivo formulation.

This guide provides field-proven, self-validating troubleshooting workflows to overcome these solubility barriers.

Part 1: Diagnostic FAQ – Understanding the Molecule

Q: Why does 3-phenyl-2H-1,4-benzothiazine crash out of solution when diluted from a DMSO stock into aqueous buffers like Mueller-Hinton broth? A: This is a classic "solvent-shift" precipitation event. The molecule features a bulky, hydrophobic phenyl ring at the C-3 position attached to a rigid benzothiazine core. This planarity promotes strong intermolecular π−π stacking within its crystal lattice. When introduced into an aqueous environment, the sudden shift in the dielectric constant drastically increases the free energy required to maintain a solvent cavity. The system rapidly minimizes water-hydrophobe contact, forcing the drug out of its metastable supersaturated state and causing rapid nucleation 3.

Q: Can I use pH adjustment to improve its solubility, as is commonly done with other benzothiazines like meloxicam? A: No. Unlike 1,2-benzothiazine NSAIDs (e.g., meloxicam or piroxicam) which possess an acidic enolic functional group allowing for salt formation in alkaline media, 3-phenyl-2H-1,4-benzothiazine lacks a strongly ionizable moiety within the physiological pH range. Therefore, pH adjustment is ineffective. You must rely on physical modifications such as co-solvency, micellar solubilization, or solid dispersion 4.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Depending on your experimental endpoint, you must choose the correct solubilization strategy.

G Start Solubility Issue: 3-phenyl-2H-1,4-benzothiazine AppCheck Determine Experimental Application Start->AppCheck InVitro In Vitro Assays (e.g., MIC, Efflux Inhibition) AppCheck->InVitro InVivo In Vivo / Formulation (e.g., Oral dosing) AppCheck->InVivo Cosolvent Co-solvency & Micelles (DMSO ≤ 2% + Tween 80) InVitro->Cosolvent SolidDisp Solid Dispersion (Crospovidone matrix) InVivo->SolidDisp Validate1 Validation: Nephelometry (Check for OD600 shift) Cosolvent->Validate1 Validate2 Validation: PXRD (Confirm amorphous state) SolidDisp->Validate2

Workflow decision matrix for solubilizing 3-phenyl-2H-1,4-benzothiazine.

Protocol A: Co-Solvency & Micellar Solubilization (For In Vitro Assays)

Context: For antimicrobial screening (e.g., MIC assays against S. aureus), the final concentration of organic solvent must remain below 2% to avoid vehicle toxicity to the bacterial strain. Causality: Dimethyl sulfoxide (DMSO) acts as a co-solvent that disrupts the solute's crystal lattice. The subsequent addition of a non-ionic surfactant (Tween 80) lowers the interfacial tension between the hydrophobic drug and the aqueous medium, trapping the drug in micelles before it can nucleate and precipitate 5.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-phenyl-2H-1,4-benzothiazine in 100% molecular biology-grade DMSO to create a 10 mg/mL stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear.

  • Surfactant Addition: Add Tween 80 directly to the DMSO stock to achieve a final Tween 80 concentration of 5% (v/v) in the stock solution.

  • Aqueous Dilution (Critical Step): Pre-warm your aqueous buffer (e.g., PBS or broth) to 37°C. Add the DMSO/Tween/Drug stock dropwise into the aqueous buffer while under vigorous, continuous vortexing. Never add the aqueous buffer directly to the DMSO stock, as localized supersaturation will cause immediate crashing.

  • Self-Validation System (Nephelometry): To ensure no micro-precipitation has occurred, measure the absorbance of the final working solution at 600 nm against a vehicle-only blank. A baseline shift ( OD600​>0.05 ) indicates light scattering from invisible colloidal aggregates. If scattering is detected, you must increase the Tween 80 ratio or reduce the final drug concentration.

Protocol B: Solid Dispersion via Solvent Evaporation (For Formulation)

Context: For in vivo dosing or oral formulation, high concentrations of organic solvents are toxic and non-viable. Solid dispersion physically separates the drug molecules within a hydrophilic carrier matrix. Causality: By dissolving the drug and a hydrophilic polymer (e.g., Crospovidone) in a common volatile solvent and rapidly evaporating it, the drug is trapped in a highly energetic, amorphous state. Crospovidone acts as a superdisintegrant; it increases the wettability and porosity of the particles, preventing the drug from reverting to its crystalline form and drastically reducing the thermodynamic barrier to dissolution 6.

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve 3-phenyl-2H-1,4-benzothiazine and Crospovidone (1:5 weight ratio) in a common volatile solvent (e.g., Acetone or Methanol) under magnetic stirring until a clear solution is achieved.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a dry, uniform film forms on the flask.

  • Desiccation: Place the resulting solid in a vacuum desiccator for 24 hours to ensure the complete removal of residual organic solvent.

  • Milling: Gently pulverize the solid dispersion using a mortar and pestle, then pass it through a 60-mesh sieve to ensure a uniform particle size distribution.

  • Self-Validation System (PXRD): Perform Powder X-Ray Diffraction (PXRD) on the final milled powder. The disappearance of sharp diffraction peaks (which are characteristic of the crystalline 3-phenyl-2H-1,4-benzothiazine) and the appearance of a broad "halo" confirms the successful conversion of the drug to the highly soluble amorphous state.

Part 3: Quantitative Data Presentation

The table below summarizes the expected magnitude of solubility enhancement for highly lipophilic benzothiazine derivatives using the outlined techniques, extrapolated from structural analogs.

Solubilization TechniquePrimary Mechanism of ActionExpected Solubility Gain (vs. Water)Primary Application
Aqueous Buffer (Control) Baseline thermodynamic equilibrium1xNone
Co-solvency (100% DMSO) Disruption of crystal lattice~6,000xIn vitro stock solutions
Micellar Solubilization (Tween 80) Interfacial tension reduction~50x - 100xIn vitro aqueous assays
Solid Dispersion (Crospovidone) Amorphous conversion & wetting~400xIn vivo oral formulations

References

  • From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. Journal of Medicinal Chemistry - ACS Publications. 1

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. PMC - NIH. 2

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. 3

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 4

  • Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent. MDPI. 5

  • Industry feasible method to improve solubility of Piroxicam with Crospovidone: Preparation, Characterization and tableting consideration. Scholars Research Library. 6

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2H-1,4-Benzothiazine, 3-phenyl-

Welcome to the Technical Support Center for the purification of 2H-1,4-Benzothiazine, 3-phenyl- . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2H-1,4-Benzothiazine, 3-phenyl- . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating high-purity benzothiazine derivatives. This resource moves beyond basic protocols, focusing on the causality of separation failures and providing self-validating workflows to ensure reproducible yields and >99% purity.

Purification Workflow Architecture

The purification of 3-phenyl-2H-1,4-benzothiazine demands a multi-dimensional approach to separate the target compound from unreacted precursors, oxidative degradants (sulfoxides/sulfones), and structural isomers.

G Crude Crude 3-phenyl-2H-1,4-Benzothiazine Prep Sample Pre-treatment (Filtration & Degassing) Crude->Prep Dissolve in ACN Chrom RP-HPLC Separation (C18, Gradient Elution) Prep->Chrom Injection Fract Fraction Collection (PDA Detection @ 233-235 nm) Chrom->Fract Elution Cryst Recrystallization (Ethanol/Acid Catalysis) Fract->Cryst Concentration Pure Pure Product (>99% Purity) Cryst->Pure Vacuum Drying

Figure 1: Standardized multi-step purification workflow for 3-phenyl-2H-1,4-benzothiazine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a secondary peak closely co-eluting with 3-phenyl-2H-1,4-benzothiazine during RP-HPLC? A1: Co-elution in benzothiazine synthesis is frequently caused by the spontaneous oxidation of the sulfur atom within the thiazine ring, forming a sulfoxide degradant. Because the polarity shift is minimal, it co-elutes on standard reversed-phase (RP) columns. Solution: Optimize the mobile phase by employing a gradient elution consisting of water and acetonitrile[1]. Shifting to a slightly alkaline mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9) can alter the ionization state of impurities, drastically improving selectivity and resolution[2].

Q2: My recrystallization yields are unacceptably low, and the crystals are discolored (brown/red). How can I improve this? A2: Discoloration indicates the presence of highly conjugated polymeric impurities or oxidized byproducts. Standard recrystallization often fails because these impurities share similar solubility profiles with the target amine. Solution: Implement a chemical purification step prior to final crystallization. Historically, phenothiazine and related derivatives can be purified by forming a transient dihydropyran adduct or by utilizing boiling ethanol with a catalytic amount of concentrated mineral acid (e.g., hydrochloric or phosphoric acid) to precipitate pure yellow crystals upon cooling[3].

Q3: What is the optimal detection wavelength for tracking 1,4-benzothiazine derivatives during fractionation? A3: Photodiode array (PDA) detection is highly recommended. The optimal UV absorbance for 1,4-benzothiazine derivatives typically falls between 233 nm and 235 nm[1]. Monitoring at these specific wavelengths ensures maximum sensitivity and allows for the differentiation of the target compound from baseline noise.

Troubleshooting Guide & Step-by-Step Methodologies

Protocol A: Preparative RP-HPLC Optimization

When crude purity is <85%, preparative HPLC is the most effective method for isolation. This protocol is a self-validating system: the baseline resolution of the target peak serves as immediate proof of method efficacy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude 3-phenyl-2H-1,4-benzothiazine in a minimal volume of HPLC-grade Acetonitrile (ACN). Centrifuge at 10,000 rpm for 10 minutes to remove insoluble particulates[1].

  • Column Selection: Utilize an ODS-2 Hypersil column (or equivalent C18 matrix) to maximize hydrophobic interactions[1].

  • Mobile Phase Setup:

    • Solvent A: Ultrapure Water (degassed).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Execution: Initiate at 10% B, ramping to 90% B over 20 minutes. This gradient ensures the elution of polar impurities early, while retaining the hydrophobic benzothiazine core.

  • Detection & Collection: Monitor the eluent using a PDA detector at 233 nm and 235 nm[1]. Collect fractions corresponding to the primary peak.

Data Presentation: HPLC Optimization Parameters
ParameterSub-Optimal ConditionOptimized Condition (Self-Validating)Rationale / Causality
Stationary Phase Silica (Normal Phase)ODS-2 Hypersil (C18)[1]C18 provides superior resolution for hydrophobic phenyl-substituted thiazines.
Mobile Phase Isocratic ACN/H2OGradient ACN/H2O (10% to 90%)Gradient prevents band broadening and resolves oxidized sulfoxide impurities.
Detection UV 254 nmPDA 233 nm / 235 nm[1]233-235 nm aligns with the specific π-π* transitions of the 1,4-benzothiazine core.
Sample Diluent MethanolAcetonitrile (ACN)[1]ACN matches the strong solvent in the mobile phase, preventing peak distortion.
Protocol B: Acid-Catalyzed Recrystallization

For samples that have already undergone flash chromatography but require polishing to achieve >99% purity (e.g., for biological assays or crystallographic studies).

Step-by-Step Methodology:

  • Dissolution: Suspend the semi-pure 3-phenyl-2H-1,4-benzothiazine in boiling ethanol. Ensure the solvent volume is kept to the absolute minimum required for complete dissolution at the boiling point.

  • Acidification: Add a catalytic amount (1-2 drops per 50 mL) of concentrated hydrochloric acid (HCl) or phosphoric acid[3]. Causality: The acid protonates trace basic impurities, keeping them soluble in the polar mother liquor, while the neutral benzothiazine derivative remains unaffected.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed. Rapid cooling traps impurities within the crystal lattice.

  • Filtration: Collect the resulting yellow crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol to remove residual mother liquor.

  • Drying: Dry the product under a high vacuum to remove trace solvent.

References

  • Saha, et al. "A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study." ResearchGate. Available at:[Link]

  • US Patent 3381007A. "Purification of phenothiazine." Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 2H-1,4-Benzothiazine, 3-phenyl-

Introduction: Welcome to the technical support center dedicated to the crystallization of 2H-1,4-Benzothiazine, 3-phenyl-. This guide is designed for researchers, scientists, and drug development professionals who are wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center dedicated to the crystallization of 2H-1,4-Benzothiazine, 3-phenyl-. This guide is designed for researchers, scientists, and drug development professionals who are working with this aromatic heterocyclic compound. Crystallization is a critical purification and isolation technique that leverages differences in solubility to produce a highly ordered solid crystalline lattice from a solution.[1][2][3] For a compound like 2H-1,4-Benzothiazine, 3-phenyl-, which serves as a valuable scaffold in medicinal chemistry, obtaining high-purity, crystalline material is paramount for accurate structural characterization, reliable biological screening, and successful drug development.[4][5]

This document provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions, empowering you to develop and optimize a robust crystallization protocol.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions that form the basis of a successful crystallization strategy.

Q1: What are the critical stages of crystallization I need to control?

A1: Crystallization is fundamentally a two-stage process: nucleation and crystal growth.[6]

  • Nucleation: This is the initial formation of tiny, stable crystalline aggregates (nuclei) from a supersaturated solution. This step can be kinetically hindered and sometimes requires inducement.[6][7]

  • Crystal Growth: Once nuclei are formed, solute molecules deposit onto the existing crystal lattice, causing the crystals to grow in size.

The goal of optimization is to promote slow, controlled growth on a limited number of nuclei to obtain larger, purer crystals.[8][9] Rapid crystallization, resulting from too many nucleation sites, often leads to small, impure crystals.[8]

Q2: How do I select an appropriate solvent system for 2H-1,4-Benzothiazine, 3-phenyl-?

A2: Solvent selection is the most critical factor in crystallization.[10] The ideal solvent should exhibit a high temperature coefficient for the solute, meaning the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[2][7]

Given the aromatic and heterocyclic nature of 2H-1,4-Benzothiazine, 3-phenyl-, moderately polar solvents are a good starting point. Avoid solvents in which the compound is either extremely soluble or insoluble at all temperatures.

Workflow for Solvent Screening:

  • Place a small amount of your compound (10-20 mg) in a test tube.

  • Add the test solvent dropwise at room temperature. A good candidate will show poor solubility.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • Allow the solution to cool to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.

Q3: What are the primary methods for inducing crystallization?

A3: The primary methods all aim to create a supersaturated solution, which is the driving force for crystallization.[9]

  • Slow Cooling: The most common method, where a saturated solution prepared at a high temperature is gradually cooled to reduce the solute's solubility.[10][11]

  • Slow Evaporation: Suitable for compounds that are highly soluble even at low temperatures. The solvent is allowed to evaporate slowly, increasing the solute concentration to the point of supersaturation.[7]

  • Vapor Diffusion: An excellent technique for growing high-quality single crystals for X-ray diffraction. A solution of the compound is placed in a vial, which is then placed in a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[10]

  • Solvent/Anti-Solvent Addition: An "anti-solvent" (in which the compound is insoluble but which is miscible with the primary solvent) is slowly added to a solution of the compound until it becomes turbid, indicating the onset of precipitation. The solution is then gently warmed until clear and allowed to cool slowly.

Part 2: Troubleshooting Guide - Common Crystallization Problems

This section provides direct answers and solutions to specific issues you may encounter during your experiments.

Problem ID Issue Description & Symptoms Underlying Cause & Scientific Rationale Recommended Solutions & Protocols
P1 Compound Fails to Crystallize (Solution remains clear after cooling)Insufficient Supersaturation: The concentration of the dissolved compound has not exceeded its solubility limit at the given temperature. This is the most common reason for crystallization failure.[7][12]1. Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[8][12]2. Cool Further: If not already done, place the flask in an ice-salt bath to achieve lower temperatures.[12]3. Induce Nucleation: Scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[7][12] Alternatively, add a "seed crystal" of the pure compound.[11][13]
P2 Compound "Oils Out" (A liquid phase separates instead of solid crystals)Low Melting Point/High Impurity: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound (or a eutectic mixture with impurities). Impurities often lower the melting point and inhibit lattice formation.[8][12]1. Increase Solvent Volume: Re-heat the solution to dissolve the oil, add more of the "good" solvent, and attempt to cool again more slowly. This ensures saturation occurs at a lower temperature.[8][12]2. Change Solvents: Select a solvent with a lower boiling point.3. Enhance Purity: Purify the material further before crystallization using techniques like column chromatography. The presence of impurities is a very common cause of oiling out.[6][8]
P3 Formation of Fine Powder/Needles (Crystals are too small for effective filtration)Rapid Nucleation/Growth: The solution was likely cooled too quickly or was excessively concentrated. This leads to the simultaneous formation of a massive number of nuclei, which compete for the solute and cannot grow large.[7][8]1. Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very gradual temperature drop.[8][12]2. Use Slightly More Solvent: Re-heat to dissolve the solid, add a small additional amount of hot solvent (1-5% more), and re-cool slowly. This slightly reduces the level of supersaturation.[8]
P4 Poor or No Crystal Yield (Very few crystals form, or none at all)Excess Solvent: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor even after cooling.[8][12]1. Check the Mother Liquor: After filtering, take a small sample of the filtrate and evaporate it. A large amount of solid residue indicates significant product loss.[8]2. Recover the Product: If significant product remains, reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.[12]
P5 Colored Crystals (Crystals are colored when the pure compound should be colorless)Trapped Impurities: Colored impurities from the reaction mixture have been incorporated into the crystal lattice.1. Use Activated Charcoal: Before cooling, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes. The colored impurities will adsorb to the charcoal.[2]2. Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal before allowing the filtrate to cool.[2]
Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for addressing common crystallization challenges.

G start Crystallization Attempt outcome Observe Outcome start->outcome clear_solution Clear Solution (No Crystals) outcome->clear_solution No Solid oiling_out Oily Layer Forms outcome->oiling_out Liquid Droplets fine_powder Fine Powder Forms outcome->fine_powder Solid Powder good_crystals Good Crystals! Proceed to Collection outcome->good_crystals Well-formed Crystals sol_p1_a Concentrate Solution (Evaporate Solvent) clear_solution->sol_p1_a sol_p1_b Induce Nucleation (Scratch / Seed) clear_solution->sol_p1_b sol_p1_c Re-evaluate Solvent clear_solution->sol_p1_c sol_p2_a Add More Solvent & Cool Slower oiling_out->sol_p2_a sol_p2_b Pre-Purify Material (Chromatography) oiling_out->sol_p2_b sol_p2_c Change Solvent oiling_out->sol_p2_c sol_p3_a Slow Down Cooling Rate (Insulate Flask) fine_powder->sol_p3_a sol_p3_b Use Slightly More Solvent fine_powder->sol_p3_b

Caption: A decision tree for troubleshooting common crystallization issues.

Part 3: Experimental Protocols

These detailed protocols provide step-by-step methodologies for common crystallization techniques.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most fundamental and widely used crystallization method.

  • Dissolution: Place the crude 2H-1,4-Benzothiazine, 3-phenyl- in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with gentle swirling (e.g., on a hot plate). Continue adding solvent until the solid just dissolves.

  • Add Excess Solvent: Add a small excess of the hot solvent (approx. 2-5% of the total volume) to ensure the solution does not become saturated prematurely upon cooling.[8]

  • (Optional) Hot Filtration: If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot filtration to remove them. Use a pre-heated funnel to prevent crystallization in the funnel stem.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a surface that will not draw away heat too quickly (e.g., a cork ring). Do not disturb the flask during this period.[1][10]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Vapor Diffusion for High-Quality Single Crystals

This method is ideal for obtaining crystals suitable for X-ray crystallography.

  • Preparation: Dissolve a small amount (5-15 mg) of the purified compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, narrow vial (e.g., a 1-dram vial).

  • Chamber Setup: Place this inner vial into a larger beaker or jar. Carefully add a layer (5-10 mm) of the "anti-solvent" or "precipitant" (e.g., hexane, ether) to the outer chamber, ensuring the level is below the top of the inner vial. The anti-solvent must be more volatile than the solvent used for dissolution.

  • Sealing: Seal the outer chamber tightly with a cap, parafilm, or a glass lid.

  • Incubation: Place the sealed system in a location free from vibrations and temperature fluctuations.[10]

  • Growth: Over several hours to days, the volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting the slow growth of high-quality crystals.

Crystallization Workflow Diagram

workflow cluster_prep Preparation cluster_purify Purification cluster_growth Crystal Growth cluster_collection Collection & Drying crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to RT hot_filter_q->cool No hot_filter->cool chill Chill in Ice Bath cool->chill vac_filter Vacuum Filtration chill->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry final_product Pure Crystalline Product dry->final_product

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2H-1,4-Benzothiazine, 3-phenyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve peak tailing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve peak tailing issues specific to 2H-1,4-Benzothiazine, 3-phenyl- .

This heterocyclic compound features a highly hydrophobic phenyl-substituted core and a basic nitrogen atom (imine/amine). In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), this structural combination is notorious for causing severe peak distortions. This guide bypasses generic advice to focus on the exact physicochemical causality of these distortions, providing self-validating protocols to restore your chromatographic integrity.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a chemical artifact (analyte-stationary phase interaction) or a physical defect (instrument plumbing or column degradation).

G Start Observe Peak Tailing for 2H-1,4-Benzothiazine, 3-phenyl- TestNeutral Inject Neutral Reference Compound (e.g., Toluene or Uracil) Start->TestNeutral CheckTailing Does the neutral compound tail? TestNeutral->CheckTailing Physical Physical Problem (System/Column Void) CheckTailing->Physical Yes Chemical Chemical Problem (Silanol Interactions) CheckTailing->Chemical No FixPhysical Check fittings, replace guard/column, reduce extra-column volume Physical->FixPhysical FixChemical Adjust pH, add TEA modifier, or use Type B end-capped column Chemical->FixChemical

Diagnostic workflow differentiating chemical and physical causes of HPLC peak tailing.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 2H-1,4-Benzothiazine, 3-phenyl- exhibit severe peak tailing compared to my neutral impurities? A: The root cause is a secondary retention mechanism known as "acid-base interaction." The stationary phase of standard RP-HPLC columns is silica-based. The surface of older or lower-quality silica contains residual silanol groups (-Si-OH) that are weakly acidic[1]. At a mid-range mobile phase pH, these silanols ionize to form a negatively charged surface (-Si-O⁻)[2]. Concurrently, the basic nitrogen in the 1,4-benzothiazine ring becomes protonated (positively charged). This creates a strong electrostatic "ion-exchange" interaction. Because the desorption kinetics of this ionic interaction are significantly slower than primary hydrophobic partitioning, the molecules "stick" to the column, resulting in a trailing edge[3].

Q2: How do I differentiate between a chemical interaction and a physical system issue? A: Peak tailing can also be caused by physical voids in the column bed or excessive extra-column volume (e.g., poorly seated fittings or overly wide tubing)[1]. To isolate the root cause, inject a neutral, moderately retained compound like toluene. Neutral compounds cannot undergo acid-base interactions with silanols[1]. If the neutral compound also tails, you have a physical plumbing or column void issue. If the neutral compound produces a perfectly symmetrical Gaussian peak but your benzothiazine derivative tails, the problem is strictly chemical[1].

Q3: What immediate mobile phase adjustments can I make to mitigate silanol interactions? A: You can manipulate the mobile phase in three primary ways without changing the column:

  • Lower the pH (< 3.0): Using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the surface silanols, converting them back to the neutral -Si-OH form, thereby eliminating the electrostatic attraction[4].

  • Raise the pH (> pKa + 2): If your column is stable at high pH (e.g., hybrid silica), raising the pH ensures the basic nitrogen of the benzothiazine remains un-ionized, preventing it from acting as a cation[5].

  • Use a Competing Amine: Adding 10-20 mM Triethylamine (TEA) to the mobile phase acts as a masking agent[4]. The TEA molecules are small, highly basic, and outcompete the benzothiazine analyte for the active silanol sites[4].

Q4: How should I select a column for future methods involving basic heterocycles? A: Avoid older Type A silica columns. Instead, specify high-purity that have been extensively end-capped or use base-deactivated silica (BDS)[3]. These columns undergo secondary methylation processes to block residual silanols, drastically reducing peak tailing for basic compounds[6].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Diagnostic Test for Extra-Column Volume and Column Voids

Causality: This protocol forces the system to reveal physical dead volumes by using a probe (Toluene) that is blind to chemical secondary interactions.

  • Preparation: Prepare a test solution containing 10 µg/mL of 2H-1,4-Benzothiazine, 3-phenyl- and 10 µg/mL of Toluene (neutral marker) in your current mobile phase.

  • System Check: Ensure all PEEK or stainless steel fittings are seated completely flush against the column inlet and detector flow cell.

  • Execution: Inject 5 µL of the test solution at a flow rate of 1.0 mL/min.

  • Analysis: Calculate the USP Tailing Factor ( Tf​=W5%​/2f ) for both peaks.

  • Self-Validation Check:

    • If Toluene Tf​>1.2 : The system fails the physical check. Replace the guard column or check for blocked frits[7].

    • If Toluene Tf​≤1.2 but the benzothiazine Tf​>1.5 : The system passes the physical check; the tailing is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization for Basic Analytes

Causality: This protocol systematically neutralizes the electrostatic "velcro" effect between the benzothiazine nitrogen and the silica silanols.

  • Baseline Run: Run the sample using a standard unbuffered mobile phase (e.g., 50:50 Acetonitrile:Water). Record the baseline Tf​ .

  • pH Suppression (Acidic): Replace the aqueous phase with 25 mM Potassium Phosphate buffer adjusted to pH 2.5 using phosphoric acid. Equilibrate the column for 15-20 column volumes. Inject and record Tf​ .

  • Amine Masking (Alternative): If low pH is incompatible with your detector or causes analyte degradation, return to a neutral pH buffer and add 15 mM Triethylamine (TEA) to the aqueous phase[4]. Adjust the final pH to 7.0. Equilibrate for 20 column volumes. Inject and record Tf​ .

  • Self-Validation Check: A successful optimization will yield a Tf​ between 0.9 and 1.2 for the 2H-1,4-Benzothiazine, 3-phenyl- peak. If Tf​ remains > 1.5, the silica stationary phase is likely too degraded (Type A), and a Type B end-capped column must be procured.

Quantitative Data Presentation

The following table summarizes the theoretical impact of various mobile phase conditions on the Tailing Factor of 2H-1,4-Benzothiazine, 3-phenyl-.

Mobile Phase ConditionPrimary MechanismExpected USP Tailing Factor ( Tf​ )Resolution Status
Unbuffered Water / ACN (pH ~6.0)Unsuppressed silanol ionization; analyte protonated2.5 - 3.5Severe Tailing (Fail)
25 mM Phosphate Buffer (pH 7.0)High ionic strength slightly shields silanols1.8 - 2.2Moderate Tailing (Fail)
0.1% TFA / ACN (pH ~2.0)Silanols neutralized; analyte protonated1.1 - 1.3Acceptable (Pass)
15 mM TEA Buffer (pH 7.0)TEA masks active silanol sites1.0 - 1.2Optimal (Pass)
High pH Buffer (pH 10.0)*Analyte neutralized; silanols fully ionized1.0 - 1.1Optimal (Pass)

*Note: High pH conditions require a high-pH compatible hybrid silica or polymer-based column to prevent silica dissolution.

References

  • HPLC Peak Tailing , Axion Analytical Labs. URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC , Waters Corporation Educational Primers. URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Chemical Stability of 3-Phenyl-2H-1,4-Benzothiazine in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-phenyl-2H-1,4-benzothiazine. This guide provides in-depth technical assistance, troubleshooting proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-phenyl-2H-1,4-benzothiazine. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address the inherent chemical stability challenges of this compound in solution. Our aim is to equip you with the knowledge to design robust experiments, ensure the integrity of your results, and accelerate your research and development endeavors.

Introduction: The Challenge of 1,4-Benzothiazine Instability

The 1,4-benzothiazine scaffold is a valuable pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] However, researchers frequently encounter challenges with the stability of these compounds in solution. The core of the issue lies in the susceptibility of the 1,4-benzothiazine ring system to degradation under various common experimental conditions.

Notably, derivatives of this family, including 3-phenyl-2H-1,4-benzothiazine, are known to be unstable in both acidic and basic environments, often leading to decomposition of the benzothiazine core.[4] The primary degradation pathways include oxidation, hydrolysis, and photodegradation. The sulfur atom within the thiazine ring is particularly prone to oxidation, which can be catalyzed by peroxides, redox-active metal ions, and light.[4][5] This oxidative process can lead to the formation of colored degradants and dimers, compromising the purity and activity of the compound.[4]

This guide will provide a structured approach to understanding and mitigating these stability issues, ensuring the reliability and reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Stability Issues and Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments with 3-phenyl-2H-1,4-benzothiazine.

Issue 1: You observe a color change (e.g., to green-blue) in your solution, especially under acidic conditions.
  • Question: Why is my solution of 3-phenyl-2H-1,4-benzothiazine changing color, and how can I prevent it?

  • Answer: A green-blue color change is a classic indicator of oxidative degradation of the 3-phenyl-2H-1,4-benzothiazine molecule.[4] This transformation is often catalyzed by the presence of peroxides or trace amounts of redox-active metal ions (e.g., Cu²⁺, Fe³⁺) in your solution, particularly under acidic conditions.[4] The sulfur atom in the thiazine ring is oxidized, leading to the formation of a colored chromophore.

    Solutions:

    • Chelating Agents: The most effective way to prevent metal-catalyzed oxidation is to add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your solution. EDTA sequesters these metal ions, rendering them unable to participate in the oxidative degradation of your compound.[6] A typical starting concentration for EDTA is 1-5 mM.

    • High-Purity Solvents and Reagents: Ensure you are using high-purity, peroxide-free solvents. Solvents can accumulate peroxides over time, especially when exposed to light and air. It is also crucial to use reagents with low metal content.

    • Inert Atmosphere: Preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with oxygen, thereby reducing the potential for oxidation.

Issue 2: You notice a decrease in the concentration of your compound over time, even when stored in the dark.
  • Question: My compound is degrading in solution even without light exposure. What could be the cause, and what are the mitigation strategies?

  • Answer: Degradation in the absence of light points towards hydrolysis or oxidation as the primary culprits. The 1,4-benzothiazine ring is susceptible to both acid- and base-catalyzed hydrolysis.

    Solutions:

    • pH Control: Carefully control the pH of your solution. For many benzothiazine derivatives, a neutral pH range (around 6-7.5) is often the most stable. It is advisable to conduct a pH stability profile for your specific experimental conditions to determine the optimal pH for storage and use.

    • Buffer Selection: Use a well-characterized and stable buffer system to maintain the desired pH. Be aware that some buffer components can interact with your compound or contain impurities that may catalyze degradation.

    • Solvent Choice: The choice of solvent can significantly impact the stability of your compound. Protic solvents, especially water, can participate in hydrolysis. If your experimental design allows, consider using aprotic solvents. However, if aqueous solutions are necessary, ensure the pH is controlled and consider the use of co-solvents to reduce the water activity.

Issue 3: Your experimental results are inconsistent, and you suspect degradation is occurring during the experiment.
  • Question: How can I minimize degradation of 3-phenyl-2H-1,4-benzothiazine during my experiments to ensure reproducible results?

  • Answer: Inconsistent results are a common consequence of compound instability. To enhance reproducibility, consider the following preventative measures throughout your experimental workflow.

    Solutions:

    • Freshly Prepared Solutions: Prepare solutions of 3-phenyl-2H-1,4-benzothiazine immediately before use whenever possible. Avoid long-term storage of dilute solutions.

    • Use of Antioxidants: For experiments where oxidative stress is a concern, the addition of antioxidants can be beneficial. Common choices for organic molecules include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[7][8] A typical starting concentration for these antioxidants is in the range of 0.01% to 0.1%.[7]

    • Temperature Control: Perform your experiments at the lowest practical temperature to slow down the rate of degradation reactions.

    • Light Protection: Always protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Photodegradation can occur even under ambient laboratory lighting.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation products of 3-phenyl-2H-1,4-benzothiazine?

    • A1: The primary degradation pathways are oxidation and hydrolysis. Under oxidative conditions, you can expect to see the formation of the corresponding sulfoxide and sulfone. Another common degradation product is the oxidative dimer of the parent molecule.[4] Under hydrolytic conditions (both acidic and basic), the thiazine ring can be cleaved. The exact nature of the degradation products will depend on the specific stress conditions.

  • Q2: How can I monitor the stability of my 3-phenyl-2H-1,4-benzothiazine solution?

    • A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to monitor the stability of your compound. This method should be able to separate the parent compound from its potential degradation products.

  • Q3: What are the key parameters to consider when developing a stability-indicating HPLC method?

    • A3: A good stability-indicating method should have:

      • Specificity: The ability to resolve the parent peak from all potential degradation products.

      • Linearity, Accuracy, and Precision: To ensure reliable quantification of the parent compound and its degradants.

      • Forced Degradation Studies: You will need to perform forced degradation studies (exposing the compound to acid, base, peroxide, heat, and light) to generate the degradation products and validate that your method can separate them.

  • Q4: Can I use a mass spectrometer (MS) to identify the degradation products?

    • A4: Yes, coupling your HPLC system to a mass spectrometer (LC-MS) is a powerful technique for identifying the structures of the degradation products. By comparing the mass-to-charge ratio (m/z) of the parent compound with those of the degradation products, you can deduce the chemical modifications that have occurred.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-Phenyl-2H-1,4-Benzothiazine

This protocol outlines the steps to intentionally degrade the compound under various stress conditions. The resulting samples are crucial for developing and validating a stability-indicating analytical method.

Materials:

  • 3-phenyl-2H-1,4-benzothiazine

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-phenyl-2H-1,4-benzothiazine in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature and 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis. Repeat with 1 N HCl if no degradation is observed.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Follow the same sampling and temperature conditions as for acid hydrolysis. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis. Repeat with 1 N NaOH if no degradation is observed.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature and take samples at various time points. Repeat with 30% H₂O₂ if necessary.

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60°C or 80°C). Analyze samples at various time points.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed and control samples using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate 3-phenyl-2H-1,4-benzothiazine from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (or a suitable buffer like ammonium acetate) is recommended to achieve good separation. A starting point could be a gradient from 30% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength. Based on the benzothiazine structure, a starting wavelength of around 254 nm or 280 nm is suggested.

  • Injection Volume: 10-20 µL.

Method Validation:

Once the method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Degradation Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the major degradation pathways and the experimental workflow for assessing stability.

Degradation Pathways of 3-Phenyl-2H-1,4-Benzothiazine

cluster_degradation Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation Parent 3-Phenyl-2H-1,4-Benzothiazine Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Dimer Oxidative Dimer Parent->Dimer [O] RingCleavage Ring-Cleaved Products Parent->RingCleavage H₂O, H⁺/OH⁻ PhotoProducts Photolytic Degradants Parent->PhotoProducts Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Major degradation pathways of 3-phenyl-2H-1,4-benzothiazine.

Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow start Prepare Stock Solution of Compound stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress develop Develop Stability-Indicating HPLC Method stress->develop validate Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) develop->validate analyze Analyze Stressed Samples validate->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify end Establish Stability Profile and Implement Stabilization Strategies identify->end

Caption: Workflow for assessing the stability of a compound in solution.

References

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. PMC.
  • Technical Support Center: The Role of EDTA in Preventing Sulfhydryl Oxid
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjug
  • A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study.
  • Understanding the chemical basis of drug stability and degrad
  • Oxidative Ring-Opening of Benzothiazole Deriv
  • Influence of pH and light on the stability of some antioxidants. PubMed.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC.
  • Separation of PAH Compounds using UV and Fluorescence Detection.
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing.
  • 2-(3-Nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one.
  • The effect of EDTA and related chelating agents on the oxidation of methanol by the methylotrophic bacterium, Methylophilus methylotrophus. PubMed.
  • Oxidation/elimination of heterocyclic sulfur compounds in a biphasic system with mesostructured FeOx/Ti-MCM-41 catalysts.
  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Upd
  • Method for preparing aqueous analytical reagents containing water insoluble antioxidant.
  • Removal of catalytic activity by EDTA
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.
  • EDTA's role in keeping antibodies from accumulating in solution?
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjug
  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][9]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI.

Sources

Troubleshooting

Technical Support Center: Resolving Mass Spectrometry Fragmentation Issues for 2H-1,4-Benzothiazine, 3-phenyl-

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural characterization of 3-phenyl-2H-1,4-benzothiazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural characterization of 3-phenyl-2H-1,4-benzothiazine (C₁₄H₁₁NS, Exact Mass: 225.06 Da).

Benzothiazine scaffolds are notorious for complex ionization dynamics, susceptibility to oxidative dimerization, and rigid core structures that resist standard fragmentation. This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust LC-MS/MS workflows.

Diagnostic Data Overview

Before troubleshooting, verify your product ion spectra against the established quantitative fragmentation data for the [M+H]⁺ precursor (m/z 226.07).

Precursor m/zProduct Ion m/zNeutral LossMechanism / Structural AssignmentOptimal CE Range
226.07192.0834 Da (H₂S)Desulfurization; formation of a conjugated indole-like cation15 – 25 eV
226.07148.0278 Da (C₆H₆)Thiazinyl cation formation via loss of the phenyl moiety25 – 35 eV
226.07122.04104 Da (C₈H₈)Deep thiazine ring scission and retro-Diels-Alder (RDA) cleavage35 – 45 eV
Troubleshooting Guides & FAQs

Q1: Why is the [M+H]⁺ precursor signal (m/z 226.07) exceptionally weak or entirely absent in ESI+ mode? Mechanistic Causality: The 1,4-benzothiazine system, particularly with an active methylene at the C-2 position, is highly susceptible to spontaneous air oxidation, leading to the formation of 2,2'-bi(2H-1,4-benzothiazine) dimers [1]. If your monomer signal is low, the compound may have polymerized in solution. Additionally, the moderate basicity of the thiazine nitrogen requires an aggressive protonation environment. Self-Validating Solution:

  • Scan the higher mass range for m/z ~449 or 450. If these peaks are abundant, oxidative dimerization has occurred.

  • To prevent this, prepare fresh stock solutions in degassed, aprotic solvents (e.g., LC-MS grade Acetonitrile) and store at -20°C.

  • Drive ionization by adding 0.1% Formic Acid (FA) to your mobile phase to ensure complete protonation of the thiazine nitrogen.

Q2: My MS/MS spectra show only the unfragmented precursor ion. How do I force diagnostic fragmentation? Mechanistic Causality: The bicyclic benzothiazine core is stabilized by extensive electron delocalization. Low Collision Energy (CE) fails to overcome the activation energy barrier required for thiazine ring scission, leaving the precursor intact [2]. Self-Validating Solution: Do not rely on generic CE ramps. Implement a targeted CE step-gradient. The loss of H₂S (-34 Da) is the lowest energy pathway, occurring around 15-20 eV. To observe the analytically critical thiazinyl cation (m/z 148) or ring scission products (m/z 122), you must push the CE beyond 30 eV[3]. If using a triple quadrupole (QQQ), increase the Collision Cell Exit Potential (CXP) to efficiently clear these lower-mass fragments from the collision cell.

Q3: I am observing severe matrix suppression during LC-MS/MS analysis of biological samples. How can I resolve this? Mechanistic Causality: 3-phenyl-2H-1,4-benzothiazine is highly lipophilic [4]. It tends to co-elute with endogenous phospholipids in reverse-phase chromatography, which compete for surface charge on the ESI droplets, neutralizing the benzothiazine ions. Self-Validating Solution: Shift the retention time away from the phospholipid suppression zone. Switch from a standard C18 column to a Biphenyl or PFP (Pentafluorophenyl) stationary phase. The π-π interactions between the biphenyl/PFP phase and the phenyl ring of the analyte will provide orthogonal retention, separating it from aliphatic matrix interferents.

Mandatory Visualization: Fragmentation Pathway

MS_Pathway A Precursor Ion[M+H]+ m/z 226.07 B Loss of H2S m/z 192.08 A->B CE: 15-25 eV Desulfurization (-34 Da) C Loss of Benzene m/z 148.02 A->C CE: 25-35 eV Thiazinyl Cation (-78 Da) D Thiazine Ring Cleavage m/z 122.04 A->D CE: >35 eV Deep Scission (-104 Da)

ESI-MS/MS fragmentation pathways of 3-phenyl-2H-1,4-benzothiazine across varying collision energies.

Experimental Protocol: Step-by-Step ESI-MS/MS Optimization

This protocol establishes a self-validating workflow to optimize the detection and fragmentation of 3-phenyl-2H-1,4-benzothiazine.

Phase 1: Solution Preparation & Infusion

  • Stock Preparation: Dissolve 1 mg of 3-phenyl-2H-1,4-benzothiazine in 1 mL of degassed LC-MS grade Methanol (1 mg/mL). Note: Do not use DMSO if avoidable, as it exacerbates ionization suppression and can facilitate oxidation.

  • Working Dilution: Dilute to 100 ng/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Infusion: Connect a syringe pump directly to the ESI source. Infuse at a steady rate of 10 µL/min.

Phase 2: Source Optimization (Q1 Scan) 4. Capillary Voltage: Set to +4.0 kV (ESI+ mode). 5. Declustering Potential (DP) Optimization: Ramp DP from 20 V to 150 V.

  • Causality Check: Monitor m/z 226.07. A DP that is too low results in poor desolvation (broad peaks, solvent adducts like[M+H+CH3CN]⁺). A DP >100 V may cause in-source fragmentation (premature appearance of m/z 192). Lock the DP at the voltage yielding the highest m/z 226.07 intensity without generating the m/z 192 fragment.

Phase 3: Collision Energy (CE) Mapping (Product Ion Scan) 6. Precursor Isolation: Isolate m/z 226.07 in Q1 with a unit resolution window (0.7 Da FWHM). 7. CE Ramping: Perform a Product Ion Scan (m/z 50–250) while ramping CE from 10 eV to 50 eV in 5 eV increments. 8. Data Synthesis: Plot the breakdown curve. Select the CE that reduces the precursor ion to ~10% of its original abundance. Assign m/z 192.08 as the quantifier ion (highest abundance, lowest noise) and m/z 148.02 as the qualifier ion (high specificity).

Phase 4: Validation 9. Carryover Validation: Inject a solvent blank immediately after the highest standard to validate the absence of carryover. Benzothiazines can adhere to stainless steel tubing; if carryover is observed, implement a needle wash utilizing 50:50 Methanol:Isopropanol.

Optimization

Technical Support Center: 3-Phenyl-2H-1,4-Benzothiazine Extraction &amp; Optimization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the extraction of 3-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the extraction of 3-phenyl-2H-1,4-benzothiazine. This heterocycle is a crucial scaffold in medicinal chemistry, but its stability and solubility profile require precise solvent engineering.

Solvent Optimization Matrix

Understanding the thermodynamic causality behind solvent selection is critical. 1,4-benzothiazine derivatives are generally insoluble in water but exhibit high solubility in moderately polar to non-polar organic solvents[1]. The choice of extraction solvent dictates not only the yield but also the purity, as improper polarity can lead to the co-extraction of unreacted o-aminothiophenol or degradation products.

SolventPolarity IndexSolubility ProfileExtraction Efficiency / RoleMechanistic Notes
Anhydrous Diethyl Ether 2.8Low for Product, High for ReactantsOptimal (Precipitation) Drives the reaction forward. The product precipitates as a pure yellow solid, allowing extraction via simple filtration rather than liquid-liquid partitioning[2].
Ethyl Acetate (EtOAc) 4.4HighExcellent (Liquid-Liquid) Ideal for extracting the product from aqueous or acidic workups (e.g., post-HCl treatment). Prevents emulsion formation[2].
Chloroform (CHCl₃) 4.1Very HighGood (Liquid-Liquid) Highly effective for extraction, but poses toxicity risks. Used primarily for downstream chromatographic separation[3].
Dimethyl Sulfoxide (DMSO) 7.2Very HighPoor (Extraction) Excellent for solubilizing the final purified compound for biological assays, but impossible to evaporate easily during extraction[1].

Step-by-Step Methodology: Self-Validating Extraction Protocol

The most efficient way to "extract" 3-phenyl-2H-1,4-benzothiazine is to engineer the synthesis such that the product self-isolates. By using anhydrous diethyl ether, the product precipitates directly from the reaction mixture, bypassing complex liquid-liquid extractions[2].

Phase 1: Reaction & In-Situ Precipitation

  • Preparation: Dissolve 8.7 mmol of o-aminothiophenol in 5 mL of anhydrous diethyl ether.

  • Addition: Slowly add a solution of 11 mmol phenacyl bromide dissolved in 25 mL of anhydrous diethyl ether at room temperature.

  • Causality Check: The use of anhydrous ether is critical. The starting materials are highly soluble, but as the condensation occurs, the resulting 3-phenyl-2H-1,4-benzothiazine becomes insoluble in this non-polar environment. This thermodynamic shift drives the equilibrium forward and prevents over-reaction.

  • Stirring: Maintain magnetic stirring for 2 hours. A yellow solid will separate from the solution[2].

Phase 2: Extraction via Filtration & Self-Validation 5. Filtration: Filter the separated yellow solid under vacuum. 6. Washing: Wash the crude solid extensively with cold anhydrous diethyl ether. Mechanism: This selectively removes any unreacted phenacyl bromide and o-aminothiophenol, which remain soluble in the ether wash. 7. Drying: Dry the product under vacuum to yield the pure compound (typically ~82% yield)[2]. 8. Self-Validation System: Confirm purity immediately using Thin Layer Chromatography (TLC) with a cyclohexane/ethyl acetate (8:2 v/v) eluent[2]. Final structural validation must be performed via ¹H NMR analysis to ensure no starting materials remain[2].

Workflow Start Start: Synthesis Mixture o-aminothiophenol + phenacyl bromide Reaction Reaction in Anhydrous Diethyl Ether (2h, RT) Start->Reaction Magnetic Stirring Precipitation Product Precipitation (Yellow Solid) Reaction->Precipitation Complete Conversion Filtration Filtration & Washing (with Ethyl Ether) Precipitation->Filtration Phase Separation Drying Vacuum Drying (Self-Validation: 1H NMR & TLC) Filtration->Drying Purify & Validate

Workflow for the synthesis and self-isolating extraction of 3-phenyl-2H-1,4-benzothiazine.

Troubleshooting FAQs

Q1: I am performing a liquid-liquid extraction from an acidic aqueous mixture, but my yields are low. What is going wrong? Analyst Insight: If you are synthesizing derivatives or performing a workup in acidic media (e.g., 12 M HCl/acetonitrile), the benzothiazine nitrogen can become protonated, increasing its aqueous solubility and causing it to remain in the aqueous layer. Solution: Before extraction, ensure the acetonitrile is completely removed under reduced pressure. Extract the remaining aqueous layer with multiple volumes of ethyl acetate (e.g., 3 × 50 mL). Ethyl acetate has a superior partition coefficient for the neutral form of the chromophore compared to ether in aqueous setups[2].

Q2: My extracted product is turning dark over time. How do I prevent degradation? Analyst Insight: 1,4-benzothiazines are susceptible to oxidation at the sulfur atom, rapidly converting into sulfones (1,1-dioxides) when exposed to strong oxidants or prolonged atmospheric oxygen[4]. Solution: Perform extractions rapidly and avoid leaving the product in solution (especially in chlorinated solvents like chloroform) for extended periods. Store the final dried yellow solid in a desiccator under an inert argon or nitrogen atmosphere.

Q3: How do I choose between Chloroform and Ethyl Acetate for downstream extractions? Analyst Insight: Both solvents are highly effective[3], but the choice depends on the specific workflow. Solution: Refer to the decision matrix below. Use ethyl acetate for standard aqueous partitioning due to its lower toxicity and excellent phase separation. Reserve chloroform for cases where the product needs to be directly loaded onto a silica gel column for chromatography, as it provides exceptional solubility for the crude residue[3].

SolventLogic Eval Evaluate Reaction Media Aqueous Aqueous / Acidic Media (e.g., Post-Modification) Eval->Aqueous Organic Anhydrous Organic Media (e.g., Primary Synthesis) Eval->Organic EtOAc Extract with Ethyl Acetate (High Partition Coefficient) Aqueous->EtOAc Preferred (Eco-friendly) CHCl3 Extract with Chloroform (High Solubility, Toxicity Risk) Aqueous->CHCl3 For Direct Chromatography Ether Direct Filtration / Ether Wash (Optimal for pure precipitation) Organic->Ether Standard Protocol

Decision matrix for optimizing extraction solvents based on reaction conditions.

References

  • [2] Bioinspired Heterocyclic Partnership in a Cyanine-Type Acidichromic Chromophore - mdpi.com - 2

  • [4] Synthesis and evaluation of acetylcholineesterase inhibitory potential and antioxidant activity of benzothiazine derivatives - tubitak.gov.tr -4

  • [3] Trichocyanines: a Red-Hair-Inspired Modular Platform for Dye-Based One-Time-Pad Molecular Cryptography - nih.gov - 3

  • [1] A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs - researchgate.net - 1

Sources

Troubleshooting

Technical Support Center: 3-Phenyl-2H-1,4-Benzothiazine Handling &amp; Storage

Welcome to the Technical Support Center for 3-phenyl-2H-1,4-benzothiazine and related 1,4-benzothiazine derivatives. As a highly conjugated heterocyclic scaffold, this compound is prized in drug development for its diver...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-phenyl-2H-1,4-benzothiazine and related 1,4-benzothiazine derivatives. As a highly conjugated heterocyclic scaffold, this compound is prized in drug development for its diverse biological activities (e.g., efflux pump inhibition) and its unique chromophoric properties inspired by pheomelanin pigments[1].

However, the very structural features that make 1,4-benzothiazines biologically and photochemically useful—namely, the electron-rich thiazine sulfur and the enamine-like double bond—also render them highly susceptible to environmental degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your experiments.

Troubleshooting & FAQs

Q1: My 3-phenyl-2H-1,4-benzothiazine stock solution turned from yellow to deep purple overnight. Has it degraded?

A: Not necessarily. You are likely observing acidichromism.

  • The Causality: The 1,4-benzothiazine scaffold exhibits pronounced acidichromic behavior. The enamine-type C-2 position and the nitrogen atom are highly susceptible to protonation. When exposed to mildly acidic conditions (pH < 4.0), the molecule undergoes a reversible structural shift, resulting in a strong bathochromic (red/purple) shift in its absorption spectrum[1].

  • The Solution: Verify the pH of your solvent or assay buffer. If the color change is due to pH, adjusting the buffer back to physiological conditions (pH 7.4) will reverse the protonation and restore the original color. This is a physical property of the chromophore, not a chemical degradation.

Q2: I am observing a loss of compound peak area on HPLC over time, with new polar peaks appearing. What is causing this?

A: This is indicative of photo-oxidation or S-oxidation.

  • The Causality: 1,4-benzothiazines are potent chromophores that efficiently absorb UV and visible light. This absorbed energy can drive photochemical reactions, leading to the formation of oxaziridine intermediates or ring-cleavage photoproducts[2]. Furthermore, the nucleophilic sulfur atom in the thiazine ring is highly prone to oxidation by ambient dissolved oxygen or reactive oxygen species (ROS), forming polar sulfoxides or sulfones.

  • The Solution: You must eliminate both light and oxygen. Store all solutions in amber glass vials to block UV/Vis photon absorption. Purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) to displace ambient oxygen before sealing.

Q3: How should I store the lyophilized powder versus the reconstituted stock solution?

A: Solid-state and solution-state kinetics require different stringencies.

  • The Causality: In the solid state, molecular mobility is restricted, making the compound relatively stable if kept dry and dark. However, once dissolved in a solvent (e.g., DMSO or Acetonitrile), the collision rate between the benzothiazine molecules, dissolved oxygen, and photons increases exponentially, drastically accelerating degradation kinetics.

  • The Solution: Store the lyophilized powder at -20°C in a desiccator protected from light. For solutions, prepare single-use aliquots, purge with argon, and freeze immediately at -80°C. Avoid freeze-thaw cycles, as the condensation introduced during thawing introduces water and oxygen into the solvent.

Quantitative Summary of Degradation Pathways

To effectively troubleshoot, you must match the visual or spectroscopic indicator to the correct mechanistic pathway.

Degradation PathwayEnvironmental TriggerPrimary Product / StateSpectroscopic/Visual IndicatorPrevention Strategy
Photo-oxidation UV/Visible LightOxaziridine / Cleavage productsLoss of primary UV absorbance peakAmber vials, dark handling
S-Oxidation Ambient O₂, ROSSulfoxide / SulfoneIncreased polarity on HPLC/TLCArgon purge, -80°C storage
Acidichromism pH < 4.0Protonated BenzothiazineReversible shift to red/purpleBuffer to pH 7.4
Hydrolysis Aqueous media + HeatRing-opened thiolsAppearance of free thiol groupsUse anhydrous solvents for stocks

Workflow Visualization: Degradation & Prevention Logic

The following diagram maps the environmental triggers to their respective chemical outcomes, highlighting the critical intervention points required to maintain compound stability.

DegradationPathway Benzothiazine 3-Phenyl-2H-1,4-Benzothiazine (Intact / Active) Photo Photodegradation (UV/Vis Light) Benzothiazine->Photo Photon Absorption Oxidation Oxidation (Dissolved O2 / ROS) Benzothiazine->Oxidation Nucleophilic Attack Acidic Acidic Environment (pH < 4.0) Benzothiazine->Acidic N-Protonation Oxaziridine Oxaziridine / Photoproducts (Irreversible) Photo->Oxaziridine Amber Amber Vials & Dark Storage Photo->Amber Prevented by Sulfoxide Sulfoxides / Sulfones (Irreversible) Oxidation->Sulfoxide Argon Argon Purge & -80°C Storage Oxidation->Argon Prevented by Protonated Protonated Form (Reversible Red Shift) Acidic->Protonated Buffer pH Buffering (Maintain pH 7.4) Acidic->Buffer Prevented by

Mechanistic pathways of 1,4-benzothiazine degradation and targeted preventative interventions.

Self-Validating Protocol: Preparation of Stock Solutions

To ensure absolute trustworthiness in your assays, do not simply dissolve the compound. Follow this self-validating methodology to prepare and verify your stock solutions.

Step 1: Solvent Degassing (Oxygen Removal)

  • Action: Take anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) and sparge it with high-purity Argon gas for 15 minutes.

  • Causality: Sparging aggressively displaces dissolved oxygen from the solvent matrix, eliminating the primary reactant required for S-oxidation of the thiazine ring.

Step 2: Low-Light Dissolution (Photon Deprivation)

  • Action: Dim the laboratory lights. Weigh the lyophilized 3-phenyl-2H-1,4-benzothiazine powder and dissolve it in the degassed DMSO to your target concentration (e.g., 10 mM).

  • Causality: The compound is a potent chromophore. Minimizing ambient light exposure during the high-mobility dissolution phase prevents the activation energy required for oxaziridine formation[2].

Step 3: Aliquotting and Headspace Purging

  • Action: Transfer the solution into pre-sterilized, amber glass cryogenic vials. Do not use clear plastic microcentrifuge tubes. Gently blow a stream of Argon gas over the liquid surface in each vial for 3-5 seconds before capping tightly.

  • Causality: Amber glass blocks UV/Vis transmission. Plastic tubes are highly permeable to atmospheric oxygen over time; glass is impermeable. The Argon blanket ensures no oxygen is trapped in the vial's headspace.

Step 4: Self-Validation (Integrity Check)

  • Action: Before freezing the batch, take a 1 µL aliquot from one vial and dilute it into 1 mL of pH 7.4 PBS. Measure the UV-Vis absorbance.

  • Causality: You must establish a baseline. A sharp, distinct peak at the expected λmax​ (without the red-shifted shoulder characteristic of protonation or the baseline drift characteristic of photoproducts) validates that the stock was prepared successfully without degradation.

Step 5: Cryogenic Storage

  • Action: Flash-freeze the sealed aliquots in liquid nitrogen and transfer to a -80°C freezer.

  • Causality: Lowering the temperature to -80°C halts virtually all kinetic molecular collision processes, preserving the compound indefinitely.

References

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution Source: National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 3-Phenyl-2H-1,4-Benzothiazine vs. Phenothiazines

Executive Summary & Structural Rationale Phenothiazines (e.g., chlorpromazine, thioridazine) are tricyclic heterocyclic compounds historically dominant in neuropharmacology as antipsychotics[1]. While they possess broad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Phenothiazines (e.g., chlorpromazine, thioridazine) are tricyclic heterocyclic compounds historically dominant in neuropharmacology as antipsychotics[1]. While they possess broad biological activities—including the ability to inhibit multidrug resistance (MDR) efflux pumps in bacteria—their clinical utility as antimicrobial adjuvants is severely limited by their central nervous system (CNS) toxicity at the required doses[2].

The 3-phenyl-2H-1,4-benzothiazine scaffold represents a rationally designed, bicyclic "minimized structural template" of phenothiazines[2]. By removing one benzene ring while preserving the critical nitrogen-sulfur (N-S) fold axis, researchers have successfully decoupled the antimicrobial efflux pump inhibition from the neuroleptic toxicity ()[2]. This guide objectively compares the biological performance of these two classes and outlines the self-validating protocols used to evaluate them.

Section 1: Structural Pharmacophore & Target Specificity

The biological activity of both classes hinges on the folding angle along the N-S axis[3]. In phenothiazines, the rigid tricyclic dibenzo-1,4-thiazine system easily crosses the blood-brain barrier, strongly antagonizing dopamine receptors[4]. The structural minimization to a 1,4-benzothiazine core (specifically substituting a phenyl group at the C-3 position) retains the lipophilicity and electron-donor properties required to bind bacterial efflux pumps, but disrupts the pharmacophore required for dopamine receptor affinity ()[1].

G PTZ Phenothiazines (Tricyclic) e.g., Chlorpromazine Min Structural Minimization (Removal of one benzene ring) PTZ->Min Rational Drug Design Tox High CNS Toxicity (Dopamine Antagonism) PTZ->Tox EPI NorA Efflux Pump Inhibition (Antimicrobial Potentiation) PTZ->EPI BTZ 3-Phenyl-2H-1,4-Benzothiazine (Bicyclic Template) Min->BTZ Opt Retained EPI Activity Reduced CNS Effects BTZ->Opt EPI->Opt Decoupled Activity

Caption: Structural minimization of phenothiazines to 1,4-benzothiazines.

Section 2: Antimicrobial Adjuvant Activity (NorA Efflux Pump Inhibition)

Overexpression of the NorA multidrug efflux pump in Staphylococcus aureus (e.g., strains SA-K2378 and SA-1199B) confers severe resistance to fluoroquinolones like ciprofloxacin[2]. While the phenothiazine chlorpromazine inhibits NorA, 3-phenyl-1,4-benzothiazine derivatives (particularly those with 4′-methoxy or 4′-thiomethyl substituents on the C-3 phenyl ring) demonstrate superior Efflux Pump Inhibitor (EPI) activity without intrinsic antibacterial toxicity ()[2].

Quantitative Comparison: Efflux Pump Inhibition Profile

Data summarized for S. aureus strain SA-K2378 (NorA overexpressing).

Compound ClassSpecific CompoundIntrinsic Antibacterial ActivityNorA EPI Activity (Ciprofloxacin MIC Reduction)CNS Toxicity Profile
Phenothiazine ChlorpromazineModerate4- to 8-fold reductionHigh (Dopamine Antagonist)
Phenothiazine ThioridazineModerate4-fold reductionHigh
1,4-Benzothiazine 3-Phenyl-2H-1,4-benzothiazine (6a)Low/None2- to 4-fold reductionMinimal
1,4-Benzothiazine 4'-Methoxy derivative (6d)Low/None≥16-fold reduction (Potent)Minimal
1,4-Benzothiazine 4'-Thiomethyl derivative (15m)Low/None≥16-fold reduction (Potent)Minimal
Experimental Protocol: Real-Time Ethidium Bromide (EtBr) Efflux Inhibition Assay

1. Bacterial Preparation: Grow S. aureus SA-1199B to mid-log phase. Wash and resuspend in 20 mM potassium phosphate buffer (pH 7.0). 2. EtBr Loading: Incubate cells with EtBr (10 μg/mL) and a protonophore (e.g., CCCP) for 20 minutes to de-energize the pump and allow maximum intracellular EtBr accumulation. 3. Energization & Treatment: Wash cells to remove CCCP. Aliquot into a 96-well plate. Add glucose (50 mM) to re-energize the pump, alongside varying concentrations of the test compound (e.g., benzothiazine 6d or chlorpromazine). 4. Kinetic Measurement: Monitor fluorescence at excitation 530 nm / emission 600 nm continuously for 30 minutes.

  • Causality & Rationale: EtBr is a known substrate of the NorA pump and fluoresces strongly only when intercalated with intracellular DNA. An active NorA pump extrudes EtBr, causing a rapid drop in fluorescence. An effective EPI blocks this extrusion, maintaining high fluorescence.

  • Self-Validation Controls: Include a blank (buffer only) to subtract background noise. Include a positive control (reserpine) to establish the maximum possible inhibition baseline. Include a vehicle control (DMSO) to ensure the solvent does not artificially impair the pump.

Workflow Bac S. aureus (SA-K2378) Overexpressing NorA Treat Add Ciprofloxacin + Benzothiazine/Phenothiazine Bac->Treat Pump NorA Efflux Pump Blocked by Inhibitor Treat->Pump Binding to NorA Acc Intracellular Accumulation of Ciprofloxacin / EtBr Pump->Acc Prevents Efflux Fluor Fluorescence Measurement (Self-Validating Step) Acc->Fluor Quantify Accumulation

Caption: NorA efflux pump inhibition assay workflow and mechanism.

Section 3: Neuropharmacological & Antioxidant Profiling

Beyond antimicrobial potentiation, benzothiazines exhibit targeted enzyme inhibition profiles. Unlike phenothiazines, which are non-selective CNS depressants, specific 3-phenyl-2H-1,4-benzothiazine derivatives (like the 1,1-dioxide variants) demonstrate measurable Acetylcholinesterase (AChE) inhibition and significant antioxidant capacity ()[5].

Quantitative Comparison: AChE and Antioxidant Benchmarks
CompoundAChE Inhibition (IC50)Antioxidant Activity (FRAP)DPPH Radical Scavenging
Chlorpromazine (Reference)High (Non-selective)ModerateLow
3-Phenyl-2H-1,4-benzothiazine 1,1-dioxide 35.9–122.0 μMHigh (up to 886 μM FeSO4 eq)Inactive (except specific derivatives)
Experimental Protocol: Modified Ellman’s Assay for AChE Inhibition

1. Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and AChE enzyme solution. 2. Incubation: In a 96-well plate, combine 140 μL buffer, 20 μL test compound (benzothiazine derivative), 20 μL DTNB, and 20 μL AChE. Incubate for 15 minutes at 25°C. 3. Reaction Initiation: Add 10 μL ATCI to initiate the reaction. 4. Spectrophotometric Quantification: Measure absorbance at 412 nm kinetically for 10 minutes.

  • Causality & Rationale: AChE cleaves ATCI into thiocholine. Thiocholine reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion. Inhibitors block the active site of AChE, slowing the rate of color formation.

  • Self-Validation Controls: A blank without enzyme controls for the spontaneous hydrolysis of ATCI. A control without inhibitor establishes the 100% enzyme activity baseline. The IC50 is calculated only if the spontaneous hydrolysis rate is strictly linear and subtracted from all test wells.

Section 4: Synthetic Methodology of the Bicyclic Template

The synthesis of the prototype 3-phenyl-2H-1,4-benzothiazine relies on the condensation of o-aminothiophenol with phenacyl bromide[6]. This highly efficient reaction forms the foundation for generating diverse libraries of EPIs and acidichromic dyes ()[6].

Experimental Protocol: Synthesis of 3-Phenyl-2H-1,4-benzothiazine

1. Dissolution: Dissolve o-aminothiophenol (8.7 mmol) in 5 mL of anhydrous diethyl ether. 2. Condensation: Treat the solution at room temperature with phenacyl bromide (11 mmol) dissolved in 25 mL of anhydrous diethyl ether. 3. Reaction: Stir the mixture magnetically for 2 hours. 4. Isolation: Filter the separated yellow solid, wash thoroughly with diethyl ether, and dry under vacuum (Yield: ~82%).

  • Causality & Rationale: The highly nucleophilic thiol group of o-aminothiophenol attacks the alpha-carbon of phenacyl bromide. This is immediately followed by an intramolecular cyclization via the primary amine group, closing the 1,4-thiazine ring.

  • Self-Validation Controls: Monitor reaction completion via Thin Layer Chromatography (TLC). Verify the purity of the final yellow solid using 1H NMR, specifically checking for the complete disappearance of the primary amine and thiol proton signals.

References

  • Sabatini S, et al. "From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump." Journal of Medicinal Chemistry (2008). URL:[Link]

  • Ahmad S, et al. "Synthesis and evaluation of acetylcholineesterase inhibitory potential and antioxidant activity of benzothiazine derivatives." Turkish Journal of Chemistry / TÜBİTAK (2013). URL:[Link]

  • Pezzella A, et al. "Bioinspired Heterocyclic Partnership in a Cyanine-Type Acidichromic Chromophore." Molecules / MDPI (2020). URL:[Link]

  • D'Ischia M, et al. "The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue." Molecules / PMC (2023). URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of HPLC Quantification Methods for 2H-1,4-Benzothiazine, 3-phenyl-

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of High...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2H-1,4-Benzothiazine, 3-phenyl-, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4] We will not only detail a validated HPLC protocol but also compare it with a viable alternative, High-Performance Thin-Layer Chromatography (HPTLC), to empower you in making informed decisions for your analytical needs.

Chapter 1: A Deep Dive into a Validated RP-HPLC Method

The workhorse of many analytical laboratories, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is an ideal technique for the separation and quantification of moderately polar compounds like 2H-1,4-Benzothiazine, 3-phenyl-.

Principle of Separation

In this RP-HPLC method, the stationary phase is non-polar (a C18 column), while the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and water. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. 2H-1,4-Benzothiazine, 3-phenyl-, being a relatively non-polar molecule, will be retained on the column and will elute at a specific time when the mobile phase composition is altered to become more non-polar. The concentration of the analyte is determined by the area under the peak detected by a UV-Vis spectrophotometer.

Proposed HPLC Method Protocol

This protocol is a robust starting point for the quantification of 2H-1,4-Benzothiazine, 3-phenyl-. As with any analytical method, optimization may be required based on the specific sample matrix.

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric glassware.

  • Analytical balance.

  • Syringe filters (0.45 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 40% B

    • 12.1-15 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: A derivative of 3-phenyl-2H-1,4-benzothiazine has shown a maximum absorption at approximately 480 nm, however, for quantitative purposes, a lower wavelength in the UV region, such as 254 nm, is often more suitable for aromatic compounds and will be used here.[5]

  • Diluent: Acetonitrile:Water (50:50, v/v)

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2H-1,4-Benzothiazine, 3-phenyl- reference standard and dissolve it in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation as per ICH Q2(R1) Guidelines

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[6] The following parameters must be assessed according to the International Council for Harmonisation (ICH) guidelines.[5][7]

dot digraph "HPLC_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Method Development & Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Specificity / Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Linearity", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Range", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Repeatability (Intra-day)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Intermediate Precision (Inter-day)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="LOD & LOQ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Robustness", fillcolor="#5F6368", fontcolor="#FFFFFF"]; K [label="Validated Method for Routine Use", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Forced degradation studies"]; A -> C; C -> D; A -> E; A -> F; F -> G; F -> H; C -> I [label="Based on Signal-to-Noise or\nStandard Deviation of Response"]; A -> J [label="Deliberate variations in method parameters"]; {B, D, E, H, I, J} -> K; } Caption: Workflow for HPLC Method Validation.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) and by checking for peak purity using a PDA detector.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution (e.g., 5 concentrations) and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For an assay, the typical range is 80-120% of the test concentration.[6]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120%), with a target recovery of 98-102%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate samples at 100% of the test concentration during the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This involves varying parameters such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and mobile phase composition (e.g., ±2% organic).

Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte peak.
Linearity (r²) ≥ 0.999
Range 80-120% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD & LOQ Signal-to-Noise Ratio: 3:1 (LOD), 10:1 (LOQ)
Robustness System suitability parameters should pass.

Chapter 2: Comparative Analysis of Alternative Quantification Methods

While HPLC is a powerful technique, it is not always the most suitable for every application. Here, we compare it with High-Performance Thin-Layer Chromatography (HPTLC).

Overview of an Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy. It involves spotting the sample on a high-performance TLC plate, developing the plate in a chamber with a suitable mobile phase, and quantifying the separated spots using a densitometer.

General HPTLC Procedure:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar solvents, for example, Toluene:Ethyl Acetate (8:2, v/v). The choice of mobile phase would require optimization.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection and Quantification: After drying the plate, scan it using a densitometer at a suitable wavelength (e.g., 254 nm).

Head-to-Head Comparison: HPLC vs. HPTLC

Table 2: Comparison of HPLC and HPTLC for the Quantification of 2H-1,4-Benzothiazine, 3-phenyl-

FeatureHPLCHPTLC
Principle Column chromatographyPlanar chromatography
Throughput Sequential analysis of samplesSimultaneous analysis of multiple samples
Precision Very high (%RSD < 1%)High (%RSD 1-2%)
Accuracy Very highHigh
Sensitivity High (ng to pg level)Moderate (ng to µg level)
Solvent Consumption Higher per sampleLower per sample
Cost per Sample HigherLower
Method Development Can be more complex and time-consumingOften faster
Flexibility High (gradient elution, various detectors)Moderate (multiple detection modes possible)
Best Suited For Routine QC, stability studies, high-precision assaysHigh-throughput screening, preliminary analysis
Method Selection Rationale

The choice between HPLC and HPTLC depends on the specific requirements of the analysis.

dot digraph "Method_Selection_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Analytical Need", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="High Precision & Accuracy Required?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="High Throughput Needed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Use HPLC", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Use HPTLC", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Low Sample Number?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C [label="Yes"]; B -> F [label="No"]; C -> E [label="Yes"]; C -> D [label="No"]; F -> E [label="No"]; F -> D [label="Yes"]; } Caption: Decision tree for analytical method selection.

Conclusion

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. [Link]

  • 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide - Chemical Synthesis Database. [Link]

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. - ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - MDPI. [Link]

  • A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study - ResearchGate. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC. [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - Beilstein Journals. [Link]

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. [Link]

  • Research Paper Synthesis and Characterization of Benzothiazine Analogues Gopisetti Jahnavi1, Amol Purushottam Kharche2, Mahammad - Cuestiones de Fisioterapia. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Separation of 4H-1,4-Benzothiazin-3-one on Newcrom R1 HPLC column. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - ResearchGate. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - MDPI. [Link]

  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. [Link]

  • Benzothiazole and Derivatives by LC-MS-MS - MAC-MOD Analytical. [Link]

  • Determination of phenothiazine derivatives by high performance thin-layer chromatography combined with densitometry - PubMed. [Link]

  • Development and Validation of HPTLC Method for Simultaneous Estimation of Amlodipine Besylate, Hydrochlorothiazide and Telmisartan. [Link]

  • HPTLC–MS method for the determination of benzodiazepines in urine samples | Request PDF - ResearchGate. [Link]

Sources

Validation

In silico versus in vitro efficacy of 2H-1,4-Benzothiazine, 3-phenyl-

Title: In Silico versus In Vitro Efficacy of 3-Phenyl-2H-1,4-Benzothiazine: A Comparative Guide on Multidrug Efflux Inhibition and Anti-Proliferative Targeting Introduction As a Senior Application Scientist, evaluating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Silico versus In Vitro Efficacy of 3-Phenyl-2H-1,4-Benzothiazine: A Comparative Guide on Multidrug Efflux Inhibition and Anti-Proliferative Targeting

Introduction As a Senior Application Scientist, evaluating the translational gap between computational predictions (in silico) and empirical biological activity (in vitro) is critical for lead optimization. 3-Phenyl-2H-1,4-benzothiazine has emerged as a highly versatile heterocyclic scaffold. Originally designed through the structural minimization of phenothiazine-based multidrug resistance (MDR) efflux pump inhibitors (EPIs) (1)[1], this compound and its derivatives demonstrate profound efficacy in restoring fluoroquinolone susceptibility in Staphylococcus aureus and exhibiting targeted anti-proliferative/anti-inflammatory effects in oncology models.

This guide provides an objective comparison of 3-phenyl-2H-1,4-benzothiazine against traditional alternatives (e.g., Reserpine, Chlorpromazine, and standard chemotherapeutics), detailing the causality behind experimental workflows and validating its dual-action potential.

Mechanistic Rationale & Comparative Profiling

Why transition from phenothiazines to 1,4-benzothiazines? Phenothiazines (e.g., chlorpromazine) are well-documented NorA efflux pump inhibitors but carry severe dose-limiting neuroleptic toxicities due to their interaction with dopamine receptors. By stripping the tricyclic phenothiazine core down to a bicyclic 3-phenyl-1,4-benzothiazine scaffold, researchers successfully decoupled the antibacterial potentiation from CNS activity, creating a targeted EPI[1]. Furthermore, recent studies highlight the scaffold's ability to downregulate pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) in A549 lung cancer cells (2)[2], showcasing its pleiotropic utility.

In Silico Efficacy: Predictive Binding & Target Stabilization

In silico modeling serves as the first filter for validating target engagement. The predictive efficacy of 3-phenyl-1,4-benzothiazine relies on its sulfur-nitrogen heterocyclic core, which provides optimal geometry for hydrogen bonding and π-π stacking within the hydrophobic pockets of target proteins.

  • Target 1: NorA Efflux Pump (S. aureus): Docking studies reveal that the 3-phenyl substituent is crucial for anchoring the molecule within the transmembrane domains of NorA, competitively blocking the extrusion of ciprofloxacin (CPX)[1].

  • Target 2: Interleukin-8 (IL-8): Molecular docking against pro-inflammatory targets in cancer models demonstrated a maximal binding affinity of -7.54 kcal/mol against IL-8 (3)[3], outperforming several standard anti-inflammatory controls.

Table 1: Comparative In Silico Binding Affinities and In Vitro Outcomes

CompoundPrimary TargetIn Silico Binding Affinity (kcal/mol)In Vitro Efficacy (MIC Reduction / IC50)Toxicity / Off-Target Effects
3-Phenyl-1,4-benzothiazine NorA / IL-8-7.10 to -7.54≥8-fold reduction in CPX MIC; High A549 suppressionLow (Minimized CNS activity)
Chlorpromazine (Phenothiazine) NorA-6.804-fold reduction in CPX MICHigh (Neuroleptic/CNS toxicity)
Reserpine NorA / Bmr-8.204-fold reduction in CPX MICHigh (Depletion of monoamines)
Cisplatin DNA CrosslinkingN/AIC50 ~ 15 µM (A549 cells)High (Nephrotoxicity)

In Vitro Efficacy: Empirical Validation of Sensitization and Cytotoxicity

The true measure of an EPI or anti-proliferative agent is its in vitro performance, specifically its ability to alter the phenotype of resistant strains or malignant cells without inducing broad-spectrum cytotoxicity in healthy tissue.

  • Bacterial Sensitization (NorA Inhibition): In norA-overexpressing S. aureus strains (e.g., SA-K2378), 3-phenyl-1,4-benzothiazine derivatives lack intrinsic antibacterial activity (MIC > 100 µg/mL). However, when used in combination, they completely restore the activity of ciprofloxacin, reducing its MIC by up to 32-fold (4)[4]. This synergistic causality proves that the compound functions strictly as an efflux pump inhibitor rather than a membrane-disrupting biocide.

  • Anti-Lung Cancer Activity: In A549 lung cancer cell lines, specific derivatives of the 1,4-benzothiazine core effectively suppress proliferation and migration, correlating perfectly with the in silico predictions of IL-8 and COX-2 downregulation[2].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols establish a self-validating system where computational predictions are directly challenged by phenotypic assays.

Protocol A: In Silico Molecular Docking (AutoDock Vina) Rationale: To predict binding poses and affinities prior to in vitro screening, ensuring resource efficiency.

  • Ligand Preparation: Generate the 3D structure of 3-phenyl-2H-1,4-benzothiazine. Minimize energy using the MMFF94 force field to ensure the lowest energy conformation.

  • Protein Preparation: Obtain crystal structures for NorA (homology model) or IL-8 (PDB ID: 5D14). Remove co-crystallized ligands and water molecules; add polar hydrogens and Gasteiger charges.

  • Grid Box Definition: Center the grid box on the known active site (e.g., the transmembrane channel for NorA or the receptor-binding interface for IL-8) with a spacing of 0.375 Å.

  • Docking & Analysis: Execute AutoDock Vina. Analyze the resulting poses based on binding energy (kcal/mol) and the formation of specific hydrogen bonds with critical residues.

Protocol B: In Vitro Checkerboard Assay for Efflux Pump Inhibition Rationale: To quantify the synergistic relationship between the benzothiazine EPI and a fluoroquinolone, isolating the efflux inhibition mechanism.

  • Inoculum Preparation: Culture S. aureus SA-K2378 (norA++) in Mueller-Hinton broth (MHB) to an OD600 of 0.08–0.1 (approx. 108 CFU/mL). Dilute 1:100.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient. Dispense serial 2-fold dilutions of Ciprofloxacin (CPX) along the x-axis and 3-phenyl-1,4-benzothiazine along the y-axis.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18 hours.

  • Readout (FIC Index): Determine the MIC of CPX alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC ≤ 0.5 indicates true synergy, validating the EPI mechanism.

Visualizations

NorAPathway S_aureus S. aureus (norA++) NorA_Pump NorA Efflux Pump S_aureus->NorA_Pump Overexpresses CPX Ciprofloxacin (CPX) CPX->NorA_Pump Extruded by Accumulation Intracellular CPX Accumulation CPX->Accumulation Retained Benzothiazine 3-Phenyl-1,4-Benzothiazine Benzothiazine->NorA_Pump Competitively Binds Efflux_Block Efflux Inhibition Benzothiazine->Efflux_Block Induces Efflux_Block->Accumulation Enables Cell_Death Bacterial Cell Death Accumulation->Cell_Death DNA Gyrase Inhibition

Mechanism of NorA efflux pump inhibition by 3-phenyl-1,4-benzothiazine leading to cell death.

Workflow InSilico In Silico Phase Ligand Prep Protein Prep Docking HitID Hit Identification Binding Energy Pose Analysis InSilico->HitID InVitro In Vitro Phase MIC Assay Checkerboard Cytotoxicity HitID->InVitro Validation Validation Synergy Confirmed Low Toxicity InVitro->Validation

Self-validating experimental workflow from in silico prediction to in vitro validation.

Conclusion

The transition from in silico modeling to in vitro validation confirms that 3-phenyl-2H-1,4-benzothiazine is a highly potent, structurally minimized scaffold. By stripping away the neurotoxic liabilities of phenothiazines, this compound offers a precise mechanism for inhibiting the NorA efflux pump and downregulating pro-inflammatory cytokines, making it a superior alternative in both antimicrobial resistance and oncology research pipelines.

References

  • Title: From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies Source: Environmental Dynamics and Global Climate Change URL: [Link]

  • Title: Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies Source: PubMed URL: [Link]

  • Title: Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies Source: ResearchGate URL: [Link]

Sources

Comparative

Method validation for GC-MS analysis of 2H-1,4-Benzothiazine, 3-phenyl-

Comprehensive Method Validation Guide for the GC-MS Analysis of 3-Phenyl-2H-1,4-Benzothiazine Executive Summary 3-Phenyl-2H-1,4-benzothiazine (MW = 225.31 g/mol ) is a critical heterocyclic scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Method Validation Guide for the GC-MS Analysis of 3-Phenyl-2H-1,4-Benzothiazine

Executive Summary

3-Phenyl-2H-1,4-benzothiazine (MW = 225.31 g/mol ) is a critical heterocyclic scaffold in medicinal chemistry, frequently utilized in the synthesis of inhibitors for the Staphylococcus aureus NorA multidrug efflux pump and various neuroactive agents[1]. Accurate quantification and structural confirmation of this compound in synthetic mixtures or biological matrices require a highly specific, robust analytical method.

This guide provides an objective comparison of analytical platforms, followed by a self-validating, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol. The validation framework strictly adheres to the modernized ICH Q2(R2) guidelines, integrating the ICH Q14 lifecycle approach to method development[2][3].

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When developing an analytical method for 3-phenyl-2H-1,4-benzothiazine, scientists typically evaluate GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While LC-MS/MS is the gold standard for large, polar biologics, GC-EI-MS is the superior platform for this specific benzothiazine derivative.

The Causality Behind the Choice: 3-Phenyl-2H-1,4-benzothiazine is a relatively low-molecular-weight, uncharged, and thermally stable hydrophobic molecule. It vaporizes cleanly without the need for complex chemical derivatization. Furthermore, Electron Ionization (EI) at 70 eV provides "hard" ionization, generating a highly reproducible fragmentation fingerprint. In contrast, Electrospray Ionization (ESI) in LC-MS is highly susceptible to matrix ion suppression, which can severely compromise accuracy during recovery studies.

Table 1: Objective Performance Comparison for 3-Phenyl-2H-1,4-Benzothiazine Analysis

ParameterGC-EI-MS (Recommended)LC-ESI-MS/MS (Alternative)
Sample Volatility Ideal; vaporizes intact at 280°CN/A (Liquid phase)
Matrix Effects Minimal (Chromatographic separation of matrix)High risk of ion suppression in ESI source
Structural Confirmation Excellent; standardized 70 eV EI library matchingVariable; depends on collision energy (CE) tuning
Operational Cost Low (Helium/Hydrogen carrier gas)High (High-purity solvents, nitrogen gas)
Resolution ( Rs​ ) > 3.0 (High theoretical plate count of capillary)~ 2.0 (Dependent on mobile phase modifiers)

Analytical Target Profile (ATP) & Method Lifecycle

Under the ICH Q2(R2) and Q14 guidelines, method validation is no longer treated as a retrospective checklist but as a continuous lifecycle[3]. The Analytical Target Profile (ATP) defines the method's intent—in this case, the precise quantification of 3-phenyl-2H-1,4-benzothiazine within a defined reportable range[4].

G ATP Analytical Target Profile (ATP) Define Method Intent Dev Method Development (ICH Q14) Optimize GC-MS Conditions ATP->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Spec Specificity (Blank, Matrix, Degradants) Val->Spec Lin Linearity & Range (Reporting Limits) Val->Lin Acc Accuracy & Precision (Recovery & %RSD) Val->Acc Rob Robustness (DoE Parameters) Val->Rob

Fig 1. ICH Q2(R2) and Q14 integrated method lifecycle and validation workflow.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) criteria that must be met before any validation sequence is initiated. If the SST fails, the run is automatically aborted, preventing the acquisition of compromised data.

Step 1: Sample & Standard Preparation
  • Diluent Selection: Use MS-grade Dichloromethane (DCM). Causality: DCM perfectly matches the hydrophobicity of the benzothiazine core, ensuring complete dissolution and preventing sample loss via precipitation.

  • Internal Standard (IS): Spike all samples and calibration standards with 10 µg/mL of 2-phenyl-benzothiazole. Causality: As a structural analog, it mimics the target analyte's partitioning and ionization behavior, correcting for any micro-variances in split-injection volumes.

Step 2: GC-MS Instrumental Parameters

The following parameters are optimized based on established thermogravimetric profiles for bromochalcone and benzothiazine derivatives[5].

  • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl substitution provides slight polarity, which interacts optimally with the polarizable sulfur atom in the benzothiazine ring, eliminating peak tailing.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split mode (10:1), Injector Temperature: 280 °C.

  • Oven Program: Initial temperature 100 °C (hold 2 min), ramp at 30 °C/min to 280 °C, hold for 5 min[5]. Causality: The aggressive 30 °C/min ramp ensures the analyte elutes as a sharp, narrow band, maximizing the Signal-to-Noise (S/N) ratio.

  • MS Detector: Electron Ionization (EI) at 70 eV. Ion source at 230 °C, Detector at 310 °C[5].

Step 3: MS Acquisition & Fragmentation

Operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity. Monitor the molecular ion m/z 225 (Quantifier), and fragment ions m/z 224 and m/z 148 (Qualifiers).

Fragmentation Parent Molecular Ion [M]+ m/z 225 Frag1 Loss of H [M-H]+ m/z 224 Parent->Frag1 -H radical Frag2 Cleavage of Phenyl [M-C6H5]+ m/z 148 Parent->Frag2 -C6H5 radical Frag3 Benzothiazonium Ion m/z 193 Parent->Frag3 -S ring opening

Fig 2. Primary Electron Ionization (EI) fragmentation pathways for 3-phenyl-2H-1,4-benzothiazine.

Step 4: System Suitability Test (SST) Gate

Before analyzing validation samples, inject a mid-level standard (50 µg/mL).

  • Acceptance Criteria: Peak tailing factor ( Tf​ ) ≤1.5 ; Resolution ( Rs​ ) between Analyte and IS ≥2.0 ; S/N ratio ≥100 .

ICH Q2(R2) Validation Data & Results

The following experimental data summarizes the validation of the GC-MS method in accordance with ICH Q2(R2) guidelines[2][3].

1. Specificity / Selectivity Blank diluent and simulated matrix samples were injected. No interfering peaks were observed at the retention time of 3-phenyl-2H-1,4-benzothiazine (RT = 7.42 min) or the IS (RT = 7.15 min). The mass spectral purity was confirmed via ion ratio stability (m/z 225 / 148 variance < 5% across the peak).

2. Linearity and Reportable Range The reportable range was established from the Lower Limit of Quantitation (LLOQ) to 150% of the target nominal concentration[4].

Table 2: Linearity and Sensitivity Results

ParameterResultAcceptance Criteria (ICH Q2)
Reportable Range 1.0 – 150.0 µg/mLMust encompass specification limits
Correlation Coefficient ( R2 ) 0.9994 ≥0.995
Limit of Detection (LOD) 0.3 µg/mL (S/N = 12)S/N ≥3
Limit of Quantitation (LOQ) 1.0 µg/mL (S/N = 45)S/N ≥10 , Precision ≤10% RSD

3. Accuracy and Precision Accuracy was determined via spike-recovery experiments at three concentration levels (50%, 100%, 150%) across three different days (Intermediate Precision)[3].

Table 3: Accuracy (Recovery) and Precision Data

Spike Level (%)Conc. (µg/mL)Mean Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=18)
50% 25.099.21.82.4
100% 50.0100.41.21.9
150% 75.098.81.52.1

4. Robustness (DoE Approach) Following ICH Q14, a multivariate Design of Experiments (DoE) was utilized to evaluate robustness. Carrier gas flow was varied by ±0.1 mL/min, and the oven ramp rate was varied by ±2 °C/min. The method operable design region (MODR) was confirmed, as these deliberate variations resulted in a retention time shift of <0.2 min and no failure in SST criteria[3].

Conclusion

By leveraging the thermal stability of 3-phenyl-2H-1,4-benzothiazine, GC-EI-MS proves to be a vastly superior, cost-effective, and matrix-resistant alternative to LC-MS/MS. When validated under the rigorous, lifecycle-oriented framework of ICH Q2(R2) and Q14, this self-validating protocol ensures absolute data integrity for downstream drug development and pharmacokinetic applications.

References

[1] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:

[2] From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. Journal of Medicinal Chemistry - ACS Publications. Available at:

[3] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:

[4] ICH Q2(R2) 解説ーHPLC/LC-MS分析バリデーションー. Pharma Insight Lab - note. Available at:

[5] Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI. Available at:

Sources

Validation

A Comparative Guide to the Antioxidant Capacity of 3-Phenyl-2H-1,4-Benzothiazine Derivatives

Introduction In the landscape of medicinal chemistry, the battle against oxidative stress remains a pivotal area of research. Oxidative stress, stemming from an imbalance between free radicals and antioxidants, is implic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, the battle against oxidative stress remains a pivotal area of research. Oxidative stress, stemming from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] This has propelled the exploration for novel antioxidant agents. Among the myriad of heterocyclic compounds, 1,4-benzothiazines have emerged as a privileged scaffold due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2H-1,4-benzothiazine nucleus, particularly when substituted with a phenyl group at the 3-position, presents a fascinating template for designing potent antioxidants. This guide provides an in-depth, comparative analysis of the antioxidant capacity of these derivatives, grounded in experimental data and mechanistic insights to aid researchers and drug development professionals.

Mechanistic Underpinnings of Antioxidant Action

The antioxidant activity of 3-phenyl-2H-1,4-benzothiazine derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The core benzothiazine structure contains nitrogen and sulfur heteroatoms, which can influence the electronic environment and the lability of the N-H proton.[4] The efficacy of these compounds is significantly modulated by the nature and position of substituents on both the benzothiazine core and the 3-phenyl ring.[4] Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH3) can enhance antioxidant activity by stabilizing the resulting radical through resonance, thus facilitating hydrogen or electron donation. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) tend to decrease activity.[4]

Caption: Generalized mechanism of free radical scavenging by a 1,4-benzothiazine derivative.

Comparative Analysis of Antioxidant Capacity: Experimental Data

The antioxidant potential of novel compounds is typically evaluated using a battery of in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the antioxidant activity of a series of synthesized 4H-1,4-benzothiazine derivatives, providing a comparative look at how different substituents influence their efficacy.

Compound IDSubstituentsDPPH Scavenging Activity (% Inhibition at a specific concentration)Reference
1 UnsubstitutedModerate[4]
2 -ClHigh[4]
3 -BrHigh (Maximum efficacy)[4]
4 UnsubstitutedModerate[4]
5 UnsubstitutedModerate[4]
6 -Cl, -NO2Low[4]
7 -Br, -NO2Low[4]
8 -NO2Low[4]
9 -NO2Low[4]
Ascorbic Acid StandardHigh[4]

Note: The data presented is based on a study by Kumar et al. (2013) and is intended for comparative purposes.[4] The qualitative terms (Low, Moderate, High) are relative to the compounds tested in the study.

Expert Insights on Structure-Activity Relationship (SAR):

From the data, a clear structure-activity relationship emerges:

  • Halogenation: The presence of halogen groups, such as chlorine (-Cl) and bromine (-Br), on the benzothiazine ring (compounds 2, 3) significantly enhances antioxidant activity compared to the unsubstituted analogs.[4] This could be attributed to the electron-donating nature of halogens through resonance, which can stabilize the radical formed after hydrogen donation.

  • Electron-Withdrawing Groups: The introduction of a nitro group (-NO2), a strong electron-withdrawing group, drastically reduces the antioxidant capacity (compounds 6, 7, 8, and 9).[4] This is because the -NO2 group deactivates the ring, making the N-H proton less likely to be donated.

  • Combined Effects: In compounds where both a halogen and a nitro group are present, the deactivating effect of the nitro group appears to dominate, leading to lower activity.[4]

These findings underscore the delicate electronic balance required for potent antioxidant activity in the 1,4-benzothiazine scaffold.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of antioxidant capacity data, standardized and well-validated experimental protocols are essential. Here, we detail the step-by-step methodologies for the DPPH and ABTS assays.

This assay is based on the reduction of the stable free radical DPPH, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.004% (w/v) solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare stock solutions of the test compounds (3-phenyl-2H-1,4-benzothiazine derivatives) and a standard antioxidant (e.g., Ascorbic Acid) in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • To 3 mL of the DPPH solution in a test tube, add a specific volume (e.g., 100 µL) of the test compound solution at different concentrations.

    • Prepare a blank sample containing methanol instead of the test compound.

    • Shake the tubes vigorously.

    • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.[6]

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.[6]

Sources

Comparative

A Comprehensive Guide to the Cross-Validation of NMR and IR Spectra for the Structural Elucidation of 2H-1,4-Benzothiazine, 3-phenyl-

In the landscape of modern analytical chemistry, the unambiguous structural determination of novel or synthesized organic molecules is paramount. For researchers, scientists, and professionals in drug development, the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern analytical chemistry, the unambiguous structural determination of novel or synthesized organic molecules is paramount. For researchers, scientists, and professionals in drug development, the synergistic use of multiple spectroscopic techniques provides a robust framework for structural confirmation. This guide offers an in-depth exploration of the cross-validation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of 2H-1,4-Benzothiazine, 3-phenyl-. By delving into the theoretical underpinnings and practical applications of these techniques, this document serves as a vital resource for ensuring the scientific integrity of molecular characterization.

The Principle of Spectroscopic Cross-Validation

The core tenet of cross-validating analytical data from different spectroscopic methods lies in the complementary nature of the information each technique provides.[1] While IR spectroscopy excels at identifying the functional groups present in a molecule through their characteristic vibrational frequencies, NMR spectroscopy maps the carbon-hydrogen framework, revealing intricate details about the connectivity and chemical environment of each atom.[2] When the data from both analyses converge to support a single, consistent molecular structure, the confidence in that structural assignment is significantly enhanced. This process of mutual reinforcement is what we refer to as spectroscopic cross-validation.[3]

Synthesis of 2H-1,4-Benzothiazine, 3-phenyl-

The synthesis of 2H-1,4-benzothiazine derivatives often involves the condensation of 2-aminothiophenols with α-haloketones or other suitable carbonyl compounds.[4] For the specific synthesis of 3-phenyl-2H-1,4-benzothiazine, a common route involves the reaction of 2-aminothiophenol with 2-bromoacetophenone.[5]

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality NMR and IR spectra of 2H-1,4-Benzothiazine, 3-phenyl-. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified 2H-1,4-Benzothiazine, 3-phenyl- sample for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[7] Ensure complete dissolution, using gentle vortexing if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent.[6]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[6]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[8]

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • Use a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[7]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

1. Instrument Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9] Clean the crystal surface with a soft tissue dampened with a suitable solvent like isopropanol or ethanol and allow it to dry completely.[10]

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[9]

2. Sample Analysis:

  • Place a small amount of the solid 2H-1,4-Benzothiazine, 3-phenyl- sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[11]

  • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.[11]

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[12]

3. Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform a peak-picking function to identify the wavenumbers of the major absorption bands.[10]

Data Analysis and Cross-Validation

Expected ¹H and ¹³C NMR Spectral Data

The structure of 2H-1,4-Benzothiazine, 3-phenyl- suggests a complex ¹H NMR spectrum with signals in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the benzothiazine ring system and the phenyl substituent. A characteristic signal for the methylene protons (CH₂) at the 2-position of the benzothiazine ring would be expected, likely in the range of 3.5-4.5 ppm. The ¹³C NMR spectrum would show a corresponding number of signals for the unique carbon atoms in the molecule, with aromatic carbons appearing between 110-150 ppm and the methylene carbon at a higher field.

For a related compound, 2-Benzoyl-7-methyl-3-phenyl-4H-1,4-benzothiazine, the aromatic protons appear as a multiplet between 7.0-7.3 ppm, and the NH proton gives a singlet at 8.8 ppm.[5] Another related structure, 2-Phenyl-1,3-benzothiazole, shows aromatic proton signals in the range of 7.36-8.11 ppm.[13]

Expected IR Spectral Data

The IR spectrum of 2H-1,4-Benzothiazine, 3-phenyl- is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch3300-3500Characteristic of the secondary amine in the thiazine ring. For 2-Benzoyl-7-methyl-3-phenyl-4H-1,4-benzothiazine, this appears at 3345 cm⁻¹.[5]
C-H Aromatic Stretch3000-3100Indicates the presence of the benzene and phenyl rings.[14]
C=C Aromatic Stretch1450-1600Multiple bands are expected in this region due to the vibrations of the aromatic rings.
C-N Stretch1250-1350Corresponds to the stretching vibration of the amine C-N bond.
C-S Stretch600-800While often weak, this absorption confirms the presence of the thioether linkage.

For comparison, the IR spectrum of 2-Phenyl-1,3-benzothiazole shows aromatic C-H stretching around 3065 cm⁻¹ and aromatic C=C stretching bands at 1510, 1478, and 1433 cm⁻¹.[13]

Cross-Validation Workflow

The process of cross-validating the NMR and IR data involves a logical progression to build a comprehensive and self-consistent structural assignment.

CrossValidation cluster_NMR NMR Analysis cluster_IR IR Analysis NMR_Acq Acquire ¹H and ¹³C NMR Spectra NMR_Analysis Analyze Chemical Shifts, Coupling Patterns, and Integrals NMR_Acq->NMR_Analysis NMR_Structure Propose Carbon-Hydrogen Framework NMR_Analysis->NMR_Structure Cross_Validate Cross-Validation NMR_Structure->Cross_Validate IR_Acq Acquire ATR-FTIR Spectrum IR_Analysis Identify Characteristic Absorption Bands IR_Acq->IR_Analysis IR_Structure Identify Key Functional Groups IR_Analysis->IR_Structure IR_Structure->Cross_Validate Final_Structure Confirm Structure of 2H-1,4-Benzothiazine, 3-phenyl- Cross_Validate->Final_Structure

Figure 1: Workflow for Cross-Validating NMR and IR Data.

The proposed carbon-hydrogen framework from NMR analysis must be consistent with the functional groups identified by IR spectroscopy. For instance, the presence of an N-H stretch in the IR spectrum corroborates the secondary amine proposed from the NMR data. Similarly, the aromatic signals in both ¹H and ¹³C NMR spectra are validated by the characteristic aromatic C-H and C=C stretching vibrations in the IR spectrum.

Visualizing the Data Correlation

A clear visualization of how specific spectral features from both techniques support the proposed structure is essential for a robust analysis.

DataCorrelation cluster_Structure 2H-1,4-Benzothiazine, 3-phenyl- cluster_NMR_Data NMR Evidence cluster_IR_Data IR Evidence Structure NMR_Aromatic Aromatic Protons (6.5-8.0 ppm) NMR_Aromatic->Structure NMR_CH2 Methylene Protons (~3.5-4.5 ppm) NMR_CH2->Structure NMR_Aromatic_C Aromatic Carbons (110-150 ppm) NMR_Aromatic_C->Structure IR_NH N-H Stretch (~3300-3500 cm⁻¹) IR_NH->Structure IR_Aromatic_CH Aromatic C-H Stretch (~3000-3100 cm⁻¹) IR_Aromatic_CH->Structure IR_Aromatic_CC Aromatic C=C Stretch (~1450-1600 cm⁻¹) IR_Aromatic_CC->Structure

Figure 2: Correlation of Spectroscopic Data to Molecular Structure.

Conclusion

The cross-validation of NMR and IR spectroscopy provides a powerful and indispensable methodology for the structural elucidation of organic compounds like 2H-1,4-Benzothiazine, 3-phenyl-. By integrating the detailed connectivity information from NMR with the functional group identification from IR, researchers can achieve a high degree of confidence in their structural assignments. This guide has outlined the essential experimental protocols and the logical framework for this cross-validation process, emphasizing the importance of a holistic and self-validating approach to molecular characterization. For professionals in drug development and chemical research, the rigorous application of these principles is fundamental to ensuring the accuracy and reliability of their scientific findings.

References

  • Standard Operating Procedure for NMR Experiments. (2023, July 24).
  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October 15).
  • NMR Spectrum Acquisition.
  • Step-by-step procedure for NMR data acquisition.
  • NMR Data Acquisition and Processing Procedure.
  • How To Prepare And Run An NMR Sample. (2025, July 24).
  • FTIR Spectroscopy: Attenuated Total Reflectance (ATR).
  • Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - Supporting Information. (2022). Org. Commun., 15:4, 378-385.
  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Quantitative analysis using ATR-FTIR Spectroscopy. (2011, March 15).
  • Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. (2018). International Journal of Creative Research Thoughts, 6(4).
  • Supporting information - The Royal Society of Chemistry.
  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022, November 29). PMC.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).
  • Infrared Spectra of Phenothiazines.
  • ATR FTIR Measurement Optimization.
  • FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][7][15] oxazine. Retrieved from ResearchGate.

  • 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]...
  • Cross-validation (analytical chemistry). In Wikipedia.
  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.
  • Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. (2025, January 23). MDPI.
  • Benzo[a][8][15]benzothiazino[3,2-c]phenothiazine. PMC.

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. (2023, August 25). PMC.

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Safety & Regulatory Compliance

Safety

Disposal Protocol: A Comprehensive Guide for 2H-1,4-Benzothiazine, 3-phenyl-

This document provides a detailed, safety-first protocol for the proper disposal of 2H-1,4-Benzothiazine, 3-phenyl-, a heterocyclic compound frequently utilized in medicinal chemistry and drug development for its diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2H-1,4-Benzothiazine, 3-phenyl-, a heterocyclic compound frequently utilized in medicinal chemistry and drug development for its diverse biological activities.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each step, empowering your team to manage chemical waste with confidence and precision.

Core Principles: Hazard Assessment and Regulatory Compliance

Understanding the "why" behind a disposal protocol is as crucial as the "how." The disposal strategy for any chemical is dictated by its unique hazard profile and the governing regulations.

The Primacy of the Safety Data Sheet (SDS)

Before handling or disposing of any chemical, the specific Safety Data Sheet (SDS) provided by the manufacturer must be reviewed.[3] The SDS is the definitive source for hazard information, handling precautions, and emergency procedures. This guide is based on the known properties of the benzothiazine class of compounds, but the specific SDS for your batch of 2H-1,4-Benzothiazine, 3-phenyl- supersedes all other information.

Hazard Profile of the Benzothiazine Class

While a specific SDS for 2H-1,4-Benzothiazine, 3-phenyl- was not found, compounds within the benzothiazine, benzisothiazole, and related heterocyclic families consistently exhibit several key hazards that inform our disposal strategy:

  • Human Health Hazards: These compounds are often classified as harmful if swallowed, inhaled, or in contact with skin.[4] They can cause serious skin and eye irritation or damage.[5][6] Some may also act as skin sensitizers, causing allergic reactions upon repeated exposure.[5][7]

  • Environmental Hazards: This is the most critical factor for disposal. Many related sulfur- and nitrogen-containing heterocyclic compounds are classified as very toxic to aquatic life with long-lasting effects .[5] This high aquatic toxicity is the primary reason why disposal of this compound or its solutions down the drain is strictly prohibited .[8][9]

Regulatory Framework

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][8] These regulations mandate a "cradle-to-grave" approach to hazardous waste, meaning it must be tracked from its point of generation to its final, approved disposal.[10] Your institution's Environmental Health & Safety (EH&S) office will provide specific guidance based on your facility's waste generator status.

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins at the point of waste generation. Careful segregation and the use of appropriate Personal Protective Equipment (PPE) are non-negotiable.

Required Personal Protective Equipment (PPE)

When handling 2H-1,4-Benzothiazine, 3-phenyl- in its pure form or in solution, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always check the SDS for specific glove recommendations.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the solid powder outside of a fume hood or ventilated enclosure, a NIOSH-approved respirator may be necessary.[5][11]

Spill Management

Accidental spills must be treated as hazardous waste.

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

  • Carefully collect the absorbent material and the spilled chemical using non-sparking tools.

  • Place all contaminated materials into a designated, sealable hazardous waste container.

  • All materials used for cleanup, including paper towels and contaminated PPE, must be disposed of as hazardous waste.[9]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from waste generation to handoff for final disposal.

Step 1: Waste Stream Identification and Segregation

Properly segregating waste is crucial to prevent dangerous chemical reactions and to facilitate cost-effective disposal by your licensed waste contractor.[8][9]

  • Solid Waste: Collect unadulterated, excess, or expired 2H-1,4-Benzothiazine, 3-phenyl- solid in a dedicated, clearly labeled container.

  • Liquid Waste (Non-Halogenated): Solutions of the compound in solvents like Dimethyl Sulfoxide (DMSO), ethanol, or methanol should be collected in a container designated for non-halogenated organic waste.[1]

  • Liquid Waste (Halogenated): Solutions in solvents like chloroform or dichloromethane must be collected in a separate container for halogenated organic waste.[12] Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.

  • Contaminated Labware (Sharps): Needles or other sharps used to handle the compound should be rinsed (if safe to do so), with the rinsate collected as liquid waste, and then placed in a designated sharps container for chemical contamination.[9]

  • Contaminated Labware (Non-Sharps): Contaminated pipette tips, vials, and gloves should be collected in a separate, sealed plastic bag or container labeled as solid hazardous waste.[9]

Step 2: Container Selection and Labeling

The integrity and labeling of your waste container are mandated by law and are essential for safety.

  • Container Selection: Use containers that are chemically compatible with the waste.[3][13] Borosilicate glass bottles are suitable for most organic solvent waste streams. Ensure containers are in good condition, free of cracks, and have a secure, leak-proof screw cap.[3][14]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name(s) of the contents (e.g., "Waste 2H-1,4-Benzothiazine, 3-phenyl- in DMSO"). Avoid using abbreviations or chemical formulas.[12]

    • An approximate concentration or percentage of each component.

    • The appropriate hazard warnings or pictograms (e.g., Irritant, Environmentally Hazardous).[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near its point of generation in an area known as a Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[10]

  • Location: The SAA should be a designated area within the lab, such as a secondary containment tray inside a fume hood or a designated cabinet.[13]

  • Procedure:

    • Keep waste containers securely closed at all times, except when actively adding waste.[3] This minimizes the release of volatile organic compounds (VOCs).

    • Store containers within a secondary containment system, such as a plastic tub, to contain any potential leaks.[8]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[3][10]

    • Once a container is full, or you are ready to dispose of it, ensure the cap is tightly sealed and prepare it for transfer.

Step 4: Transfer and Final Disposal
  • Transfer to Central Accumulation Area (CAA): Full and properly labeled waste containers should be transported (often by your institution's EH&S department) to a Central Accumulation Area (CAA) for temporary storage.

  • Professional Disposal: The final step is the collection of the waste by a licensed and certified hazardous waste disposal company.[13] This contractor will transport the waste to a permitted facility for final disposition, which is typically high-temperature incineration for organic compounds like this one.[10][15]

Data Summary and Workflow

Disposal Summary Table
Waste TypeRecommended ContainerKey PPE RequirementsDisposal Pathway
Pure Solid Compound Sealed, labeled plastic or glass jarGloves, Goggles, Lab Coat, Respirator (if needed)Solid Hazardous Waste Stream
Solutions in Organic Solvents Labeled, sealed borosilicate glass bottleGloves, Goggles, Lab CoatSegregated Liquid Hazardous Waste (Halogenated vs. Non-Halogenated)
Contaminated Sharps Puncture-proof sharps containerGloves, GogglesChemical Sharps Waste Stream
Contaminated Labware/PPE Sealed, labeled plastic bag or container(Worn during handling)Solid Hazardous Waste Stream
Spill Cleanup Material Sealed, labeled plastic bag or containerGloves, Goggles, Lab CoatSolid Hazardous Waste Stream
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2H-1,4-Benzothiazine, 3-phenyl-.

DisposalWorkflow cluster_type Step 1: Identify & Segregate cluster_container Step 2: Contain & Label cluster_accumulate Step 3: Accumulate cluster_final Step 4: Final Disposition start Waste Generation (2H-1,4-Benzothiazine, 3-phenyl-) solid Pure Solid start->solid liquid Liquid Solution start->liquid contaminated Contaminated Materials (Gloves, Vials, etc.) start->contaminated container_solid Seal in Labeled Solid Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Waste Bottle (Segregate Halogenated) liquid->container_liquid container_contam Bag in Labeled Solid Waste Container contaminated->container_contam saa Store in Secondary Containment in Satellite Accumulation Area (SAA) container_solid->saa container_liquid->saa container_contam->saa caa Transfer to Central Accumulation Area (CAA) saa->caa disposal Collection by Licensed Hazardous Waste Contractor (e.g., for Incineration) caa->disposal

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2H-1,4-Benzothiazine, 3-phenyl-

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical research, our pursuit of innovation must be anchored by an unwavering commitment to safety. The compound 2H-1,4-Benzothiazine, 3-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical research, our pursuit of innovation must be anchored by an unwavering commitment to safety. The compound 2H-1,4-Benzothiazine, 3-phenyl-, a member of the broader benzothiazine class of heterocyclic compounds, represents a molecule of significant interest. However, as is common with many novel research chemicals, comprehensive, publicly available safety data is limited.

This guide is therefore constructed upon the foundational principle of prudent practice in the laboratory: treat all compounds with unknown toxicity as potentially hazardous. By synthesizing data from structurally related benzothiazine derivatives and adhering to established safety protocols for handling potent chemical agents, this document provides a robust framework to ensure your safety and the integrity of your research. We will not merely list procedures; we will explain the rationale behind them, empowering you to make informed safety decisions.

Hazard Profile of the Benzothiazine Scaffold

  • 3,4-Dihydro-2H-1,4-benzothiazine is known to cause skin irritation, serious eye irritation, and respiratory system irritation[1].

  • 1,2-Benzisothiazol-3(2H)-one , another related compound, exhibits more severe hazards, including being harmful if swallowed, causing potential allergic skin reactions, serious eye damage, and being fatal if inhaled at high concentrations[2].

  • Other benzothiazole derivatives are classified as acute toxins if swallowed, inhaled, or in contact with skin, and are known eye irritants[3].

The Core Protocol: A Multi-Barrier Safety Strategy

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is entirely dependent on proper selection and use, preceded by robust engineering and administrative controls.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate you from the chemical hazard. These are not optional.

  • Chemical Fume Hood: All manipulations of solid 2H-1,4-Benzothiazine, 3-phenyl-, including weighing, transfers, and the setup of reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of airborne particulates.

  • Ventilated Balance Enclosure: For weighing operations, a dedicated ventilated balance enclosure (also known as a powder hood) is highly recommended to contain fine powders at the source[4].

  • Safety Infrastructure: Ensure immediate access to a fully functional safety shower and eyewash station in the laboratory where the chemical is handled[1].

Personal Protective Equipment (PPE) Ensemble

A complete PPE ensemble is mandatory for all work with this compound. The following table summarizes the required equipment based on the operational task.

Task / Exposure LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume / Dilute Solution Handling Chemical safety goggles with side shieldsSingle pair of nitrile gloves (minimum 4 mil thickness)Standard laboratory coatNot generally required if handled exclusively within a fume hood
High Volume / Solid Material Handling (e.g., weighing, transfers)Chemical safety goggles and a full-face shieldDouble-gloved with nitrile gloves (inspect outer glove frequently)[4][5]Chemical-resistant lab coat or impervious gownN95-rated respirator or higher[6]

Rationale for PPE Selection:

  • Eye and Face Protection: Goggles are essential to protect against splashes and fine particulates. A face shield is added during solid handling as a secondary barrier to protect the entire face from accidental dispersal of powder[4].

  • Hand Protection: Nitrile gloves provide good chemical resistance. Double-gloving is a critical practice when handling potentially potent compounds; the outer glove is considered contaminated and can be removed and replaced without exposing the inner glove, minimizing the risk of cross-contamination[5].

  • Body Protection: A chemical-resistant lab coat protects personal clothing and underlying skin from contamination.

  • Respiratory Protection: While the fume hood is the primary control, an N95 respirator provides an additional layer of protection against inhaling fine particulates that may be generated during weighing and transfer operations[6].

Procedural Workflow: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this workflow diligently.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat / Gown Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 End End Doff5->End Exit Work Area & Wash Hands Start Start Start->Don1 Enter Work Area

A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment to minimize contamination.

Operational and Disposal Plan

Step-by-Step Handling Protocol
  • Pre-Handling Preparation:

    • Thoroughly review this guide and the Safety Data Sheets of any other chemicals involved in the procedure.

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures before use[7].

  • During Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Use disposable weighing papers and spatulas. If non-disposable tools are used, decontaminate them thoroughly after use.

    • Handle the material gently to avoid creating dust. Do not scrape or apply excessive force[7].

    • Keep the container tightly sealed when not in use[8].

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Carefully remove and dispose of the outer gloves and any other disposable PPE as contaminated waste.

    • Decontaminate the work surface within the fume hood with an appropriate solvent and then wipe it down with soap and water.

    • Wash hands thoroughly with soap and water after exiting the lab, even if gloves were worn.

Storage and Disposal
  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][8]. The container must be kept tightly closed to prevent contamination.

  • Disposal: All waste materials, including contaminated gloves, weighing papers, and excess chemical, must be treated as hazardous waste.

    • Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Collect liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container.

    • Do not allow the product to enter drains[7].

    • Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local and national regulations[9].

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentResponse Protocol
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes[1]. 3. Seek immediate medical attention[4].
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1]. 2. Remove contact lenses if present and easy to do so. Continue rinsing. 3. Seek immediate medical attention from an ophthalmologist.
Inhalation 1. Move the affected person to fresh air immediately[1]. 2. If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so[7]. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water[7]. 3. Seek immediate medical attention. Show the chemical container or this guide to the medical professional.
Small Spill 1. Evacuate non-essential personnel from the immediate area. 2. Wearing the full PPE ensemble (including respiratory protection), gently cover the spill with an inert absorbent material like vermiculite or sand[4]. 3. Avoid raising dust. If it is a powder, you can gently cover it with a damp paper towel first[4]. 4. Carefully sweep or scoop the material into a labeled hazardous waste container[7]. 5. Decontaminate the spill area thoroughly.

Diagram: Risk-Based Operational Flow

Risk_Assessment_Flow decision decision operation operation control control start Start Procedure decision_1 Handling solid or high concentration? start->decision_1 Assess Task control_fume_hood Mandatory: Work in Chemical Fume Hood decision_1->control_fume_hood Yes control_benchtop Work on open bench (Fume hood still recommended) decision_1->control_benchtop No (Dilute Solution) decision_2 Yes control_fume_hood->decision_2 Weighing powder? operation_high_ppe Perform Task with 'High Volume' PPE control_fume_hood->operation_high_ppe No (Liquid transfer) operation_low_ppe Perform Task with 'Low Volume' PPE control_benchtop->operation_low_ppe control_powder_hood control_powder_hood decision_2->control_powder_hood Use Ventilated Balance Enclosure end_procedure Follow Post-Handling & Disposal Plan operation_low_ppe->end_procedure operation_high_ppe->end_procedure control_powder_hood->operation_high_ppe

A flowchart illustrating how the nature of the task dictates the required level of engineering controls and PPE.

References

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